This technical guide details the synthesis and characterization of 6-Aminohept-2-enedioic acid hydrochloride , a seven-carbon dicarboxylic acid possessing an
-unsaturated moiety distal to a chiral amino center. This molecule serves as a critical intermediate in the development of peptidomimetics, specifically as a conformationally restricted analogue of 2-aminoadipic acid or a vinylogous extender of glutamic acid. Its structure makes it a valuable probe for glutamate receptors and a precursor for cross-linking agents in antibody-drug conjugates (ADCs).
The protocol defined below prioritizes stereochemical integrity and scalability , utilizing a Horner-Wadsworth-Emmons (HWE) olefination strategy starting from L-Glutamic acid. This route ensures the preservation of the chiral center while installing the E-alkene geometry with high selectivity.
Retrosynthetic Analysis & Strategy
To synthesize the target efficiently, we employ a C5 + C2 disconnection strategy. The 7-carbon backbone is constructed by extending a 5-carbon amino-aldehyde (derived from Glutamic acid) with a 2-carbon phosphonate unit.
Strategic Disconnection
Target: 6-Aminohept-2-enedioic acid (
)
Key Bond Formation: C2=C3 double bond (using IUPAC acid priority at C1).
Precursor A (Electrophile): Protected L-Glutamic Semialdehyde (
-aldehyde).
Precursor B (Nucleophile): Triethyl phosphonoacetate (HWE Reagent).
Reaction Pathway Diagram
The following directed graph illustrates the logical flow from starting material to the final salt.
Figure 1: Synthetic workflow utilizing the Horner-Wadsworth-Emmons strategy for chain extension.
Objective: Isolate the unstable aldehyde intermediate tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate.
Rationale: Direct reduction of the carboxylic acid to an aldehyde is chemically difficult. We proceed via the Weinreb Amide (N-methoxy-N-methylamide), which prevents over-reduction to the alcohol.
Observation: The product is the di-protected diester: 1-ethyl 7-tert-butyl (S,E)-6-((tert-butoxycarbonyl)amino)hept-2-enedioate.
Phase 3: Deprotection & Salt Formation
Objective: Remove Boc and tBu groups and hydrolyze the ethyl ester to yield the free acid hydrochloride.
Hydrolysis (Ethyl Ester):
Treat the intermediate with LiOH (3 eq) in THF/H2O (3:1) at 0°C for 4h.
Acidify to pH 3 carefully; extract the mono-acid.
Global Deprotection:
Dissolve the intermediate in 4M HCl in Dioxane . Stir at RT for 2 hours.
Mechanism:[1][2][3][4][5] Acid-catalyzed cleavage of the Boc carbamate and tBu ester.
Isolation:
Concentrate in vacuo to remove dioxane.
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt.
Lyophilize from water to obtain the final white powder.
Characterization & Validation
The following data parameters define the successful synthesis of the target.
Analytical Specifications
Parameter
Specification
Method of Verification
Appearance
White to off-white hygroscopic solid
Visual Inspection
Purity
> 95.0%
HPLC (C18 column, 0.1% TFA water/ACN)
Mass Spectrometry
[M+H]+ = 174.07 Da (Free base)
ESI-MS (Positive Mode)
Chloride Content
1.0 ± 0.1 eq
Argentometric Titration
Stereochemistry
E-isomer (Trans)
1H NMR Coupling Constants ( Hz)
NMR Validation (Expected Shifts in D2O)
Alkene Region: The diagnostic signal for the E-alkene is two doublets of triplets (or multiplets) between 5.8 ppm and 6.9 ppm .
6.85 (dt, Hz, 1H, C3-H ) - Downfield due to conjugation.
5.90 (d, Hz, 1H, C2-H ).
Alpha-Proton:
3.95 (t, 1H, C6-H ).
Methylene Linkers:
2.30 (m, 2H, C4-H ), 1.95 (m, 2H, C5-H ).
Purification Workflow Diagram
Figure 2: Downstream processing workflow to ensure salt stoichiometry and removal of organic byproducts.
Safety & Handling (MSDS Highlights)
Sodium Hydride (NaH): Pyrophoric. Handle only in a dry, inert atmosphere (Glovebox or Schlenk line). Reacts violently with water.
DIBAL-H: Pyrophoric solution. Extreme fire hazard.
TFA/HCl: Corrosive. Causes severe skin burns and eye damage. Use acid-resistant gloves and a fume hood.
Storage: The final hydrochloride salt is hygroscopic. Store at -20°C under desiccated conditions.
References
Horner-Wadsworth-Emmons Reaction: Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Amino Acid Aldehyde Stability: Jurczak, J.; Golebiowski, A. "Optically active N-protected α-amino aldehydes in organic synthesis." Chemical Reviews, 1989 , 89(1), 149–164. Link
Synthesis of Unsaturated Amino Acids: Easton, C. J. "Free-Radical Synthesis of Unnatural Amino Acids." Chemical Reviews, 1997 , 97(1), 53–82. Link
An In-depth Technical Guide to the Physicochemical Properties of 6-Aminohept-2-enedioic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the characterization of 6-Aminohept-2-enedi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of 6-Aminohept-2-enedioic acid hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the critical physicochemical properties to be determined, the established methodologies for their measurement, and the scientific rationale behind these experimental choices. By presenting a combination of predicted data for the parent compound, (E)-6-aminohept-2-enedioic acid, and standardized analytical protocols, this guide serves as a foundational resource for researchers initiating work with this and similar novel chemical entities. The insights provided herein are designed to ensure a rigorous and scientifically valid approach to its preliminary assessment.
Introduction: The Scientific Imperative for Characterization
The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. 6-Aminohept-2-enedioic acid hydrochloride presents a unique structural motif, incorporating both an amino group and a dicarboxylic acid function with an unsaturated backbone. Such features suggest potential applications as a linker, a pharmacophore in its own right, or a building block in peptide-based drug design.[1][2]
The hydrochloride salt form is often utilized to enhance the solubility and stability of parent compounds.[2] A comprehensive analysis of its properties is therefore the first critical step in any research and development program. This guide provides the necessary theoretical and practical framework for such an analysis.
Core Physicochemical Profile: Knowns and Predictive Insights
Table 1: Physicochemical Properties of (E)-6-aminohept-2-enedioic acid
Note: These values are for the parent compound and should be experimentally verified for the hydrochloride salt.
Experimental Protocols for Comprehensive Characterization
The following sections detail the essential experimental procedures required to establish a robust physicochemical profile for 6-Aminohept-2-enedioic acid hydrochloride.
Determination of Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can significantly hinder oral absorption and present challenges for intravenous formulation.[1] For an ionizable compound like an amino acid hydrochloride, solubility is expected to be pH-dependent.
Step-by-Step Protocol (Shake-Flask Method):
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
Sample Preparation: Add an excess amount of 6-Aminohept-2-enedioic acid hydrochloride to vials containing a known volume of each buffer.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting point typically signifies a high degree of purity. For a hydrochloride salt, the melting point can also provide insights into its crystal lattice energy.
Step-by-Step Protocol (Capillary Method):
Sample Preparation: Finely powder a small amount of the dry sample.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a calibrated melting point apparatus.
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Acid Dissociation Constant (pKa) Determination
Scientific Rationale: The pKa values dictate the ionization state of the amino and carboxylic acid groups at different pH values. This is crucial for understanding its solubility, permeability across biological membranes, and potential for drug-receptor interactions.
Step-by-Step Protocol (Potentiometric Titration):
Sample Preparation: Accurately weigh and dissolve a known amount of 6-Aminohept-2-enedioic acid hydrochloride in deionized water.
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic groups.
Titration with Base: Subsequently, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Spectroscopic Analysis
Scientific Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H, O-H, C=C).
Mass Spectrometry (MS): Determines the molecular weight and can provide information on the fragmentation pattern, further confirming the structure.
A standard protocol would involve dissolving the compound in a suitable deuterated solvent (for NMR) or preparing a sample for IR and MS analysis according to the instrument's requirements.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Relevance in Drug Development
The physicochemical properties determined through the protocols outlined above have direct implications for the development of 6-Aminohept-2-enedioic acid hydrochloride as a potential therapeutic agent or a component thereof.
Solubility and pKa: These parameters are fundamental to predicting the oral bioavailability of a drug. The ionization state, governed by pKa, influences how the molecule interacts with transporters and permeates cell membranes.[2]
Lipophilicity (related to XlogP): The balance between hydrophilicity and lipophilicity is critical for a drug's ability to cross biological barriers. While the predicted XlogP suggests high hydrophilicity, experimental determination using methods like logD measurement at different pH values would be essential.
Structural Integrity and Purity: The spectroscopic data and melting point are crucial for quality control, ensuring the identity and purity of the active pharmaceutical ingredient (API).
The bifunctional nature of this molecule, with its amino and dicarboxylic acid groups, makes it a candidate for use in prodrug strategies to enhance the delivery of other APIs.[2] The carboxylic acid moieties can be esterified, and the amino group can form amides, allowing for tailored release kinetics.
Conclusion
While a complete experimental profile of 6-Aminohept-2-enedioic acid hydrochloride is yet to be published, this guide provides a robust and scientifically grounded framework for its comprehensive characterization. By following the detailed protocols for determining key physicochemical properties such as solubility, melting point, and pKa, and by employing standard spectroscopic techniques, researchers can build the foundational knowledge required for its advancement in drug discovery and development programs. The principles and methodologies described herein are universally applicable to the characterization of novel amino acid derivatives and other small molecules, ensuring a high standard of scientific integrity and trustworthiness in early-stage research.
Google Patents. US7491520B2 - Biochemical synthesis of 6-amino caproic acid.
PubMed. Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. [Link]
The Untapped Potential: A Technical Guide to the Biological Activity of 6-Aminohept-2-enedioic Acid Derivatives
Foreword: Charting a Course into Unexplored Chemical Space In the ever-expanding universe of drug discovery, the exploration of novel chemical scaffolds is paramount. The family of 6-aminohept-2-enedioic acid derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting a Course into Unexplored Chemical Space
In the ever-expanding universe of drug discovery, the exploration of novel chemical scaffolds is paramount. The family of 6-aminohept-2-enedioic acid derivatives represents a largely uncharted territory, brimming with potential for therapeutic innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration of the prospective biological activities of these compounds. We will delve into the rationale behind their potential as enzyme inhibitors, antimicrobial agents, and modulators of cellular signaling, drawing upon established principles and data from structurally related molecules. Our approach is not merely to present information, but to provide a strategic framework for investigation, complete with detailed experimental protocols and insightful analysis.
The Molecular Architecture: A Foundation for Diverse Bioactivity
The core structure of 6-aminohept-2-enedioic acid, a seven-carbon dicarboxylic acid with an amino group and a double bond, presents a versatile scaffold for chemical modification. The presence of multiple functional groups—two carboxylic acids, an amine, and an alkene—offers numerous points for derivatization, allowing for the creation of a diverse library of compounds with a wide range of physicochemical properties. This structural plasticity is the very reason for the high interest in their potential biological activities.
Potential Biological Activities: An Evidence-Based Postulation
While direct studies on 6-aminohept-2-enedioic acid derivatives are limited, we can infer their potential biological activities by examining structurally analogous compounds.
Enzyme Inhibition: A Promising Avenue
The structural similarity of 6-aminohept-2-enedioic acid to various endogenous substrates makes its derivatives prime candidates for enzyme inhibitors.[1][] Enzymes are critical regulators of virtually all cellular processes, and their inhibition is a cornerstone of modern pharmacology.[1][]
Amino acid derivatives have been shown to modulate metabolic pathways.[3] For instance, certain pyrimidine derivatives have demonstrated hypolipidemic activity by reducing the activity of enzymes involved in triglyceride and cholesterol synthesis.[4] It is plausible that derivatives of 6-aminohept-2-enedioic acid could be designed to target key enzymes in metabolic pathways, offering potential treatments for metabolic disorders like obesity and hyperlipidemia.[3]
The D-alanine:D-alanine ligase (Ddl) is a crucial enzyme in bacterial cell wall biosynthesis, making it an attractive target for novel antibiotics.[5] ATP-competitive inhibitors of Ddl have been developed, and some 6-arylpyrido[2,3-d]pyrimidines have shown inhibitory activity in the micromolar range.[5] Given that these complex heterocyclic structures can be synthesized from amino acid precursors, it is conceivable that derivatives of 6-aminohept-2-enedioic acid could be designed to target the ATP-binding site of Ddl.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The search for new antimicrobial agents is a global health priority. Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from 6-amino-2-thiouracil, have demonstrated both antibacterial and antifungal properties.[6][7] This suggests that the core structure, which can be derived from amino acids, is amenable to modifications that confer antimicrobial activity.
Structurally similar compounds, such as 5-aminohex-2-enedioic acid, have been shown to act as selective antagonists of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[8] This finding strongly suggests that derivatives of 6-aminohept-2-enedioic acid could be explored for their potential to modulate neuronal excitability, with possible applications in epilepsy, neurodegenerative diseases, and chronic pain.
Anticancer Potential: From Theory to Therapeutic
The antitumor activity of various heterocyclic compounds derived from amino-pyrimidine precursors has been reported.[6][7] For example, certain pyrido[2,3-d]pyrimidine derivatives have shown moderate activity against lung carcinoma cell lines.[6][7] This provides a rationale for screening 6-aminohept-2-enedioic acid derivatives for their cytotoxic effects on cancer cells and their potential to interfere with cancer-related signaling pathways.
A Roadmap for Investigation: Experimental Workflows and Protocols
To systematically explore the potential biological activities of 6-aminohept-2-enedioic acid derivatives, a tiered screening approach is recommended.
High-Throughput Screening (HTS) for Enzyme Inhibition
A primary screen should focus on a panel of clinically relevant enzymes.
Figure 1: A generalized workflow for high-throughput screening of enzyme inhibitors.
Reagents and Buffers:
DdlB enzyme (purified E. coli DdlB)
ATP (Adenosine 5'-triphosphate)
D-Alanine
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 8.0
Malachite Green Reagent
Assay Procedure:
Add 2 µL of the test compound (in DMSO) to the wells of a 384-well plate.
Add 18 µL of a solution containing DdlB enzyme in assay buffer.
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding 20 µL of a solution containing ATP and D-alanine in assay buffer.
Incubate for 30 minutes at 37°C.
Stop the reaction and detect the generated orthophosphate by adding 60 µL of Malachite Green reagent.
Measure the absorbance at 620 nm.
Data Analysis:
Calculate the percentage of inhibition relative to a DMSO control.
For hit compounds, perform a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing
Standardized methods should be used to assess the antibacterial and antifungal activity of the derivatives.
Materials:
Bacterial or fungal strains of interest
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
96-well microtiter plates
Test compounds dissolved in DMSO
Procedure:
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the microtiter plates.
Inoculate each well with a standardized suspension of the microorganism.
Include positive (no drug) and negative (no inoculum) controls.
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Activity
Screening Assay
Endpoint
Reference Compound
Antibacterial
Broth Microdilution
Minimum Inhibitory Concentration (MIC)
Ciprofloxacin
Antifungal
Broth Microdilution
Minimum Inhibitory Concentration (MIC)
Amphotericin B
Anticancer
MTT Assay
Cell Viability (IC50)
Doxorubicin
Neurological (NMDA Receptor)
Calcium Imaging
Changes in intracellular calcium
MK-801
Table 1: Proposed primary screening assays for diverse biological activities.
Cellular Assays for Anticancer and Neurological Activity
For anticancer activity, a primary screen using a cell viability assay against a panel of cancer cell lines is recommended. For neurological activity, a functional assay, such as monitoring changes in intracellular calcium in response to NMDA receptor activation, can be employed.
Delving Deeper: Mechanism of Action Studies
For promising lead compounds, elucidating the mechanism of action is crucial.
Enzyme Kinetics and Binding Studies
For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive) is essential. Techniques like Surface Plasmon Resonance (SPR) can be used to confirm direct binding to the target enzyme and determine binding kinetics.[5]
Figure 2: A hypothetical signaling pathway that could be modulated by 6-aminohept-2-enedioic acid derivatives.
Molecular Docking and Structural Biology
Computational methods such as molecular docking can provide insights into the binding mode of inhibitors within the active site of their target enzyme.[5] X-ray crystallography of the enzyme-inhibitor complex can provide definitive structural information to guide further lead optimization.
Conclusion: A Call to Exploration
The family of 6-aminohept-2-enedioic acid derivatives represents a promising, yet underexplored, area for drug discovery. Based on the biological activities of structurally related compounds, there is a strong rationale for investigating their potential as enzyme inhibitors, antimicrobial agents, and modulators of neurological and oncological pathways. The experimental frameworks and protocols outlined in this guide provide a clear path forward for researchers to unlock the therapeutic potential of this intriguing class of molecules. The journey from a novel chemical scaffold to a life-changing therapeutic is long and challenging, but the exploration of new chemical entities like 6-aminohept-2-enedioic acid derivatives is where it all begins.
References
Zidar, N., et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLOS ONE. Available at: [Link]
Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica. Available at: [Link]
Lagana, G., et al. (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. ResearchGate. Available at: [Link]
PubChem. (2S)-2-Aminohept-6-enoic acid. PubChem. Available at: [Link]
Srivastava, R. K., et al. (1983). Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents. PubMed. Available at: [Link]
Evans, R. H., et al. (1982). Selective antagonist activity of 5-aminohex-2-enedioic acid on amino acid excitation of cat spinal neurones. PubMed. Available at: [Link]
Pakianathan, C., et al. (2021). Switching the Inhibitor-Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Chemistry – A European Journal. Available at: [Link]
Li, Y., et al. (2021). Roles of amino acid derivatives in the regulation of obesity. RSC Publishing. Available at: [Link]
Senior, S. J., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. Available at: [Link]
Nujic, K., et al. (2011). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research. Available at: [Link]
Nabavi, S. M., et al. (2019). Enzyme Inhibitors as the Attractive Targets for the Treatment of Various Diseases. Current Topics in Medicinal Chemistry. Available at: [Link]
Wang, J., et al. (2012). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Carreño, M. C., et al. (2007). Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis. Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes. Current Medicinal Chemistry. Available at: [Link]
Suresha, G. P., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Available at: [Link]
De La Rosa-Millán, J., et al. (2023). Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants (Ludwigia octovalvis (Jacq.) P.H.Raven, Cnidoscolus aconitifolius and Crotalaria longirostrata). Molecules. Available at: [Link]
El-Saidi, M. M. T., et al. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. ResearchGate. Available at: [Link]
Abou Elmaaty, T. M. (2006). Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl)‐4,7‐diphenyloxepine‐3‐carbonitrile and 5‐(1,3‐Dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl)‐2‐imino‐6‐phenyl‐2H‐pyran‐3‐carbonitrile. Synthetic Communications. Available at: [Link]
Wang, H., et al. (2022). Photocatalytic synthesis of β-amino acid derivatives from alkenes with alkyl formates. Chemical Communications. Available at: [Link]
Alcaro, S., et al. (2005). Synthesis of 2,7-Diamino-4,5-Epoxysuberic Acid Derivatives. ResearchGate. Available at: [Link]
Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]
In Silico Profiling of 6-Aminohept-2-enedioic Acid Hydrochloride: A Comprehensive Guide to Predictive Physicochemical and ADMET Characterization
Executive Summary As drug discovery and synthetic biology increasingly rely on computational foresight, the in silico characterization of non-proteinogenic amino acids has become a critical de-risking step. 6-Aminohept-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery and synthetic biology increasingly rely on computational foresight, the in silico characterization of non-proteinogenic amino acids has become a critical de-risking step. 6-Aminohept-2-enedioic acid hydrochloride (6-AHEA·HCl; CAS: 1423037-12-0) is a highly polar, unsaturated dicarboxylic acid derivative. While commercially available as a synthetic building block, its primary strategic value lies in metabolic engineering, where it serves as a key biosynthetic intermediate for the production of commodity chemicals like cyclohexanone, caprolactam, and adipic acid[1].
This whitepaper provides an authoritative, step-by-step technical guide to predicting the 3D conformational behavior, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 6-AHEA·HCl using quantum mechanics and graph-based machine learning models.
Structural Context and Mechanistic Rationale
Before initiating any computational workflow, one must understand the structural liabilities of the target molecule. 6-AHEA·HCl (SMILES: NC(CCC=CC(=O)O)C(=O)O.Cl) possesses several distinct features that dictate computational choices:
Conjugated System : The α,β-unsaturated carboxylic acid moiety at the C1–C3 position restricts rotation and creates a delocalized π-electron system.
Zwitterionic Potential : With two carboxylic acids (predicted pKa ~2.2 and 4.3) and a primary amine (predicted pKa ~9.5), the molecule exists as a zwitterion at physiological pH (7.4).
Salt Formulation : The presence of the hydrochloride salt significantly alters the crystal lattice energy and solvation dynamics compared to the free base.
Because standard molecular mechanics (MM) force fields often fail to accurately parameterize highly polarized, delocalized systems, a rigorous Quantum Mechanical (QM) approach is required to determine the true global minimum energy conformation.
Figure 1: Comprehensive in silico workflow for the predictive profiling of 6-AHEA·HCl.
To accurately predict the electronic properties and binding affinities of 6-AHEA, we employ Density Functional Theory (DFT). Specifically, the B3LYP hybrid functional combined with the 6-311G(d,p) basis set provides an optimal balance between computational cost and electron correlation accuracy[2]. The addition of polarization functions (d,p) is strictly necessary to model the hydrogen bonding networks between the protonated amine and the chloride counterion.
Protocol 1: Self-Validating QM Workflow
Causality Check: Why this specific protocol? Relying solely on MM minimization can trap the molecule in a local minimum. DFT ensures the electronic structure of the conjugated alkene is accurately resolved.
Initialization : Import the SMILES string into a 3D builder.
State Assignment : Model the system in an implicit solvent model (e.g., CPCM for water) to simulate physiological conditions. Assign the zwitterionic state.
Pre-optimization : Execute a conformational search using the OPLS4 force field to resolve severe steric clashes and generate the top 5 lowest-energy conformers.
DFT Optimization : Submit the lowest-energy conformer to Gaussian 16 (or equivalent) using the B3LYP/6-311G(d,p) level of theory[3].
Validation (Critical Step) : Perform a harmonic vibrational frequency calculation at the identical level of theory. The system is self-validating: the protocol is only considered successful if the number of imaginary frequencies is precisely zero (
). An imaginary frequency indicates a transition state rather than a true energy minimum[4].
Physicochemical and ADMET Profiling
Once the 3D geometry is validated, the molecule is subjected to predictive pharmacokinetic profiling. We utilize two orthogonal approaches to ensure data robustness: for physics-based physicochemical descriptors[5], and for graph-based signature predictions of toxicity and metabolism[6].
Causality Check: Why use graph-based signatures? pkCSM encodes distance patterns between atoms, capturing the spatial arrangement of 6-AHEA's polar functional groups. This spatial data is vastly superior to simple 2D descriptors for predicting active transport liabilities (e.g., OCT/OAT transporter affinity in the kidneys)[7].
Protocol 2: Consensus ADMET Prediction
Descriptor Generation : Convert the optimized DFT geometry into structural signatures.
Cutoff Scanning : Apply the pkCSM cutoff scanning algorithm to map atomic pharmacophores (node labels) and generate distance-based signatures[8].
Model Execution : Feed the data through pre-trained regression models for human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability.
Consensus Validation : Cross-reference the predicted LogP and Topological Polar Surface Area (TPSA) with SwissADME's BOILED-Egg model. If both models agree on BBB exclusion, the prediction is validated.
Zwitterionic nature at pH 1-7 prevents passive transcellular absorption.
BBB Permeability
Negative (LogBB < -1)
High TPSA and negative LogP exclude the molecule from the brain.
CYP450 Inhibition
Non-inhibitor
Lacks the lipophilic aromatic rings required to bind CYP3A4/CYP2D6 heme groups.
Renal Clearance
High
Small, highly polar molecules are rapidly cleared via glomerular filtration.
AMES Toxicity
Negative
No structural alerts (e.g., aromatic amines, epoxides) for mutagenicity.
Contextual Application: Metabolic Engineering
While 6-AHEA·HCl has limited viability as an oral therapeutic due to its poor GI absorption, its primary utility shines in industrial biotechnology. As outlined in , 6-AHEA is an engineered intermediate in the microbial production of cyclohexanone[1].
Figure 2: Biosynthetic pathway context of 6-AHEA as a precursor for industrial chemicals.
For researchers looking to optimize this pathway, the in silico DFT structures generated in Section 2 can be directly exported into molecular docking software (e.g., AutoDock Vina or Schrödinger Glide). By docking the optimized 6-AHEA conformers into the active sites of candidate enoyl-CoA transferases or reductases, scientists can rationally design enzyme mutants with higher catalytic efficiency for this specific substrate.
References
Organisms for the production of cyclohexanone (US20140356919A1)
pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures
Source: Journal of Medicinal Chemistry / University of Queensland
URL:[Link]
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures (PMC)
Source: NIH / PubMed Central
URL:[Link]
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules
Source: Scientific Reports / NIH
URL:[Link]
Spectral Characteristics, In Silico Perspectives, Density Functional Theory (DFT), and Therapeutic Potential
Source: MDPI
URL:[Link]
Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives
Source: MDPI
URL:[Link]
Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ
Source: The Journal of Organic Chemistry / ACS Publications
URL:[Link]
Engineering Conformation and Function: A Technical Guide to Unsaturated Diamino Acids
Executive Summary Unsaturated diamino acids (UDAs) represent a structurally unique class of non-proteinogenic amino acids characterized by a carbon-carbon double (or triple) bond and two amine functionalities. Operating...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Unsaturated diamino acids (UDAs) represent a structurally unique class of non-proteinogenic amino acids characterized by a carbon-carbon double (or triple) bond and two amine functionalities. Operating at the intersection of chemical biology and drug design, UDAs serve dual roles: as potent natural signaling modulators in plant-microbe symbiosis and as indispensable synthetic building blocks for advanced peptidomimetics. This whitepaper provides a comprehensive literature review and technical guide on the biosynthesis, mechanistic applications, and synthetic integration of UDAs into modern drug discovery pipelines.
Part 1: Natural Unsaturated Diamino Acids: The Rhizobitoxine Paradigm
In nature, unsaturated diamino acids often function as highly specific enzyme inhibitors. The most extensively studied natural UDA is rhizobitoxine [(E,2S)-2-amino-4-[(2R)-2-amino-3-hydroxypropoxy]but-3-enoic acid], an enol-ether amino acid produced by the legume symbiont Bradyrhizobium elkanii ().
Biosynthetic Pathway and Genetic Regulation
The biosynthesis of rhizobitoxine is governed by a specific gene cluster, primarily relying on the rtxA and rtxC genes ().
rtxA (Aminotransferase): Catalyzes the formation of serinol and its subsequent condensation to form the saturated intermediate, dihydrorhizobitoxine.
rtxC (Desaturase): Introduces the critical double bond, converting dihydrorhizobitoxine into the active unsaturated diamino acid, rhizobitoxine.
Mechanism of Action: Why Unsaturation Matters
Rhizobitoxine acts as a competitive inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in plant ethylene biosynthesis ().
The Causality of Symbiosis: Ethylene is a plant hormone that negatively regulates the formation of root nodule primordia. By secreting an unsaturated diamino acid that inhibits ACC synthase, B. elkanii artificially lowers local ethylene concentrations. This suppression overcomes the host plant's natural defense/regulatory mechanisms, thereby enhancing bacterial infection thread formation and nodulation. The unsaturation (the enol-ether double bond) is structurally critical; the saturated precursor, dihydrorhizobitoxine, exhibits drastically reduced affinity for the ACC synthase active site.
Fig 1. Biosynthetic pathway of rhizobitoxine and its downstream physiological signaling effects.
Part 2: Synthetic Unsaturated Diamino Acids in Drug Discovery
-quaternary -alkenyl diamino acids and -diaminoalkanoic acids—have revolutionized the field of peptide therapeutics ().
Peptide Stapling via Ring-Closing Metathesis (RCM)
Short peptides excised from proteins typically lose their bioactive
-helical conformation in aqueous solution, rendering them susceptible to rapid proteolytic degradation. To solve this, synthetic chemists incorporate unnatural unsaturated diamino acids at and (or ) positions along the peptide backbone ().
The Causality of Design: By flanking a sequence with terminal alkene-bearing diamino acids, researchers can perform a Ruthenium-catalyzed Ring-Closing Metathesis (RCM). This reaction covalently links the two amino acid side chains, forming a rigid hydrocarbon "staple."
Conformational Locking: The staple forces the peptide into a stable
-helix.
Proteolytic Shielding: The rigid structure buries the vulnerable amide backbone, preventing proteases from accessing cleavage sites.
Cellular Permeability: The hydrophobic nature of the hydrocarbon staple enhances the peptide's ability to cross lipid bilayers, transforming non-druggable targets (like intracellular protein-protein interactions) into viable therapeutic avenues.
Fig 2. Step-by-step workflow for peptide stapling using unsaturated diamino acid building blocks.
Part 3: Quantitative Data & Structural Comparison
The following table synthesizes the structural and functional parameters distinguishing natural UDAs from their synthetic counterparts used in modern pharmacology.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating workflows, where the physical or chemical outcome inherently proves the success of the mechanistic step.
Protocol 1: Mutational Analysis of UDA Biosynthesis (rtxC Knockout)
Objective: Validate the role of the rtxC desaturase in rhizobitoxine synthesis.
Causality of Experimental Choice: We utilize a homologous recombination strategy to knock out rtxC rather than using chemical inhibitors. Chemical inhibitors often exhibit off-target effects on other cellular desaturases. Genetic ablation ensures that any accumulation of the saturated intermediate is exclusively due to the loss of rtxC function.
Vector Construction: Clone the upstream and downstream flanking regions of the B. elkanii rtxC gene into a suicide vector (e.g., pK18mobsacB) flanking a kanamycin resistance cassette.
Conjugation & Recombination: Introduce the vector into wild-type B. elkanii via biparental mating. Select for double-crossover recombinants on minimal media containing kanamycin and 10% sucrose (to counter-select the sacB gene).
Metabolite Extraction: Culture the
rtxC mutant in defined minimal media for 7 days. Centrifuge and filter the supernatant.
Self-Validating Checkpoint (LC-MS): Analyze the supernatant via LC-MS.
Validation: The wild-type strain will show a peak for rhizobitoxine (
191.1). The rtxC mutant must show a complete absence of 191.1 and a stoichiometric accumulation of dihydrorhizobitoxine ( 193.1). This mass shift of +2 Da perfectly validates the loss of the desaturase double bond.
Protocol 2: Solid-Phase Synthesis of Stapled Peptides using Alkenyl UDAs
Objective: Synthesize a conformationally locked
-helical peptidomimetic.
Causality of Experimental Choice: Ring-closing metathesis (RCM) is performed on-resin prior to cleavage, rather than in solution. The solid-phase resin matrix creates a "pseudo-dilution" effect, physically separating the peptide chains. This spatial isolation strongly favors intramolecular cyclization (stapling) over intermolecular cross-linking, which would otherwise lead to unwanted oligomerization and low yields.
Fmoc-SPPS: Synthesize the target peptide on Rink Amide resin using standard Fmoc chemistry. Incorporate Fmoc-protected
-alkenyl diamino acids (e.g., Fmoc--OH) at positions and .
On-Resin RCM: Wash the resin thoroughly with anhydrous 1,2-dichloroethane (DCE). Swell the resin in a solution of Grubbs' First-Generation Catalyst (10-20 mol %) in DCE.
Reaction Conditions: Agitate the suspension under an inert argon atmosphere at room temperature for 2 hours. Drain and repeat the catalyst treatment once to ensure complete conversion.
Cleavage: Wash the resin with dichloromethane (DCM) and methanol. Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Self-Validating Checkpoint (Mass Spectrometry): Precipitate the cleaved peptide in cold diethyl ether and analyze via MALDI-TOF or LC-MS.
Validation: Successful RCM is definitively confirmed by a characteristic mass loss of exactly 28 Da from the linear precursor. This corresponds to the expulsion of one molecule of ethylene gas (
) during the metathesis of the two terminal alkenes, proving the staple has formed.
References
Sugawara, M., et al. (2006). "Rhizobitoxine Modulates Plant-Microbe Interactions by Ethylene Inhibition." PubMed (nih.gov). URL:[Link]
Ruan, Z., et al. (1998). "DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii." Applied and Environmental Microbiology (ASM Journals). URL:[Link]
National Center for Biotechnology Information (2025). "Rhizobitoxine | C7H14N2O4 | CID 6436603." PubChem - NIH. URL:[Link]
Zhang, J., & Tao, Z. (2025). "Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery." ResearchGate. URL:[Link]
Technical Whitepaper: Discovery and Isolation of Novel Amino Acid Compounds
Executive Summary & Strategic Imperative The discovery of novel non-proteinogenic amino acids (NPAAs) has shifted from academic curiosity to a critical pillar of modern drug design. Beyond their role as metabolic interme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Imperative
The discovery of novel non-proteinogenic amino acids (NPAAs) has shifted from academic curiosity to a critical pillar of modern drug design. Beyond their role as metabolic intermediates, NPAAs are now the "warheads" of peptidomimetics, Antibody-Drug Conjugates (ADCs), and macrocyclic therapeutics. Their incorporation confers proteolytic stability, enhances membrane permeability, and locks bioactive conformations.
This guide moves beyond standard textbook protocols. It presents a self-validating, autonomous workflow for the isolation of trace NPAAs from complex biological matrices (marine invertebrates, extremophiles, and fermentation broths). We prioritize causality —explaining why a chromatographic mode is selected—and integrity , ensuring every stereochemical assignment is absolute.
Source Selection & Pre-Fractionation
The Biological Matrix
Novel amino acids rarely exist in isolation; they are often embedded within complex peptide scaffolds or metabolic soups.
Target Sources: Marine sponges (Porifera), Cyanobacteria, and Actinomycetes.
Rationale: These organisms utilize Non-Ribosomal Peptide Synthetases (NRPS) to incorporate exotic building blocks (e.g., halogenated, N-methylated, or
-amino acids) to evade predation.
Extraction Logic: The "Zwitterionic Trap"
Standard organic extraction (EtOAc/DCM) fails for free amino acids due to their zwitterionic nature.
Protocol: Use 70-80% Aqueous Methanol or Ethanol .
Mechanism:[1][2][3][4][5] Precipitates high-molecular-weight proteins while solubilizing small polar metabolites.
Acidification: For peptide-bound amino acids, hydrolysis is required (6 M HCl, 110°C, 24h).[6] Warning: Tryptophan and Glutamine are destroyed/converted. Use 4 M Methanesulfonic acid (MSA) containing 0.2% tryptamine for sensitive residues.
Cluster spectra by cosine similarity (fragmentation patterns).
The Insight: Known amino acids cluster tightly. A "singleton" node or a node with a mass shift (e.g., +34 Da for chlorination) connected to a known cluster indicates a novel analog .
Isolation & Purification: The Polarity Decision Matrix
The most common failure mode in amino acid isolation is applying Reversed-Phase (C18) logic to hydrophilic compounds.
The Decision Matrix
Use the following logic to select your stationary phase:
Figure 1: Chromatographic decision tree for amino acid isolation. Contrast between HILIC and C18 is critical for retention.
Protocol: HILIC Purification
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for free amino acids.
Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded silica.
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95:5 ACN:Water.
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.
Gradient: 100% A to 60% A. Note: This is "reversed" compared to C18; water is the strong solvent.
Why it works: HILIC creates a water-rich layer on the silica surface. Amino acids partition into this layer based on polarity, not hydrophobicity.
Determining the absolute configuration (L vs. D) of a novel amino acid is non-negotiable. X-ray crystallography is often impossible due to amorphous solids. We use the Advanced Marfey's Method .
The Principle
We derivatize the amino acid with a chiral reagent (FDAA or FDLA).[2][6] This converts enantiomers (L/D) into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard C18 column.
L-FDLA: (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) – Higher hydrophobicity, better separation for some analogs.
Step-by-Step Protocol
Hydrolysis: 50
g peptide in 6 M HCl, 110°C, 16h. Dry under .
Derivatization: Resuspend in 100
L . Add 20 L 1 M + 50 L 1% L-FDAA in acetone.
Incubation: 40°C for 1 hour. Stop with 10
L 2 M HCl.
Analysis: LC-MS (C18 column). Compare Retention Time (
) with authentic L- and D- standards derivatized similarly.
The "No Standard" Problem (Advanced Logic)
If you have a novel amino acid, you have no standard. How do you know if it's L or D?
Solution: Derivatize two aliquots of the unknown: one with L-FDLA and one with D-FDLA .
Elution Order Rule: For most
-amino acids, the L-DAA derivative elutes before the D-DAA derivative on C18.
Calculate
.
If
, the amino acid is likely L-configuration .
Figure 2: Advanced Marfey's logic for assigning absolute configuration without standards.
Quantitative Data Summary
Method
Target Analyte
Mobile Phase
Mechanism
Detection Limit
HILIC
Polar/Zwitterionic AA
ACN/Water + Amm. Acetate
Partitioning (Water layer)
Low ng (MS)
C18 (RP)
Hydrophobic/Derivatized AA
Water/MeOH + Formic Acid
Hydrophobic Interaction
Mid ng
IEX (SCX)
Basic AA (Arg, His)
Citrate Buffers
Electrostatic
High ng (UV)
Marfey's
Chiral Resolution
Water/ACN + Formic Acid
Diastereomeric Separation
Low pg (MS)
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][9][10][11][12][13] Link
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds.[3][6][8] Tetrahedron Letters. Link
Watrous, J., et al. (2012). Mass spectral molecular networking of living microbial colonies. PNAS. Link
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in natural products analysis. ISRN Chromatography. Link
Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide.[2] Analytical Chemistry. Link
Advanced HPLC-MS Strategies for the Analysis of Novel and Non-Proteinogenic Amino Acids
Application Note & Protocol Guide Executive Summary The landscape of amino acid analysis has shifted beyond the canonical twenty. The rise of peptide therapeutics, metabolic engineering, and synthetic biology now demands...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
The landscape of amino acid analysis has shifted beyond the canonical twenty. The rise of peptide therapeutics, metabolic engineering, and synthetic biology now demands the precise quantification of novel amino acids (NAAs) —including non-proteinogenic variants (e.g., norleucine, ornithine), D-isomers, and synthetic analogues.
Standard Reversed-Phase (RP) HPLC often fails to retain these highly polar zwitterions, while traditional ion-pairing reagents (e.g., TFA) cause severe signal suppression in Mass Spectrometry (MS). This guide details two validated workflows to overcome these challenges:
Direct Analysis via HILIC-MS/MS: For rapid, high-throughput profiling of underivatized polar analytes.
Pre-Column Derivatization (AQC) RP-LC-MS: For ultra-trace sensitivity and chiral resolution of isomeric variants.
Strategic Method Selection
Before initiating benchwork, researchers must select the workflow based on analyte chemistry and matrix complexity.
Diagram 1: Method Selection Decision Tree
Caption: Logical flow for selecting between HILIC and Derivatization workflows based on analyte properties and sensitivity requirements.
Workflow A: Direct Analysis via HILIC-MS/MS
Best for: High-throughput screening, metabolic flux analysis, and underivatized samples.
The Scientific Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the surface of a polar stationary phase. Analytes partition between this stagnant aqueous layer and the organic-rich mobile phase. This mechanism effectively retains zwitterionic amino acids without the need for toxic ion-pairing reagents, preserving MS sensitivity [1, 4].
Protocol: Zwitterionic HILIC Separation
Stationary Phase: Zwitterionic phases (e.g., Agilent Poroshell 120 HILIC-Z or Merck SeQuant ZIC-HILIC) are superior to bare silica for NAAs due to their ability to separate isobars like Leucine/Isoleucine and Allo-isoleucine through weak electrostatic interactions [4].
Reagents:
Mobile Phase A (MPA): 20 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B (MPB): Acetonitrile (LC-MS Grade) with 0.1% Formic Acid.
Sample Diluent: 90:10 Acetonitrile:Water (Critical: Samples must be in high organic solvent to prevent peak breakthrough).
Gradient Table:
Time (min)
% MPB (Organic)
Flow Rate (mL/min)
Curvature
Description
0.00
100
0.4
Initial
High organic loading
1.00
100
0.4
6
Hold for retention
10.00
70
0.4
6
Elution of polar AAs
12.00
50
0.4
6
Wash
12.10
100
0.6
1
Rapid Re-equilibration
16.00
100
0.4
1
Ready for next injection
Critical Control Point:
pH Stability: The pH must be maintained between 3.0 and 3.5. At this pH, amino acids are positively charged (
), facilitating detection in ESI+ mode while maintaining interaction with the negatively charged sulfobetaine groups on zwitterionic columns.
Workflow B: Pre-Column Derivatization (AQC)
Best for: Chiral separation, ultra-trace quantification, and stabilizing labile synthetic precursors.
The Scientific Rationale
Derivatization transforms highly polar, non-volatile amino acids into hydrophobic, easily ionizable species. The reagent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is preferred over OPA/FMOC because it reacts with both primary and secondary amines (like Proline and Hydroxyproline) to form highly stable urea derivatives that fluoresce and ionize efficiently [15].
Protocol: AQC Derivatization & RP-LC
Derivatization Reaction:
Buffer: Borate buffer (pH 8.8).
Reagent: 3 mg/mL AQC in Acetonitrile (Reconstituted).
Incubation: Vortex immediately. Heat at 55°C for 10 minutes. (This ensures complete reaction of secondary amines).
LC-MS Parameters:
Column: C18 High Strength Silica (HSS) or C18-PFP (Pentafluorophenyl for chiral selectivity).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MS Source Optimization (ESI+):
Derivatized AAs have higher molecular weights and different ionization energies. Source temperature should be increased (350°C–400°C) compared to underivatized methods to ensure efficient desolvation of the hydrophobic tag.
Mass Spectrometry: MRM Transition Design
For novel amino acids, standard libraries often fail. You must determine optimal transitions empirically.
Table 2: Example MRM Transitions for Novel AAs
Note: Collision Energy (CE) values are estimates and must be optimized per instrument.
Analyte
Type
Precursor (m/z)
Product (m/z)
Cone (V)
CE (eV)
Role
Norleucine
Isomer
132.1
86.1
20
15
Internal Std / Isomer
Ornithine
Non-Prot
133.1
70.1
25
18
Urea Cycle Intermediate
Hydroxyproline
Modified
132.1
68.1
22
20
Collagen Stability
AQC-Glycine
Deriv
246.1
171.1
30
25
AQC-Tag Specific Fragment
AQC-Proline
Deriv
286.1
171.1
35
28
Secondary Amine Check
Self-Validation Step:
For AQC derivatives, the product ion m/z 171.1 (the aminoquinoline moiety) is a universal fragment. Use this for screening unknown amino acids in a "Precursor Ion Scan" mode to discover new metabolites.
Critical Discussion: Matrix Effects & Validation
Following FDA Bioanalytical Method Validation guidelines (2018), "matrix effect" is the alteration of analyte response due to interfering components [1, 2].
Diagram 2: Matrix Effect Mitigation Loop
Caption: Iterative process for identifying and eliminating ion suppression in complex biological matrices.
Mitigation Strategies:
Stable Isotope Labeled Internal Standards (SIL-IS): This is the gold standard. For novel AAs where specific SIL-IS are unavailable, use a structural analog (e.g.,
-Valine for Norvaline) but validate the retention time match rigorously [19].
Dilution: For cell culture media (high salt), a 1:50 dilution with ACN is often more effective than SPE for HILIC analysis, as salts precipitate out and can be centrifuged [10].
References
FDA. (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3] [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8636EN. [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
NIH (PMC). (2019). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
Agilent Technologies. (2018). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Application Note 5991-9323EN. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of 6-Aminohept-2-enedioic Acid (Ahda) in Solid-Phase Peptide Synthesis
-Unsaturated Amino Acids
Executive Summary
6-Aminohept-2-enedioic acid hydrochloride (Ahda) is a non-canonical amino acid (NCAA) structurally analogous to an extended, unsaturated Glutamic Acid.[1] Its defining feature is the
-unsaturated carboxylic acid moiety (a Michael Acceptor) located at the distal end of the side chain.
This molecule serves two primary functions in modern drug discovery:
Covalent Warhead: It acts as a mild electrophile targeting non-catalytic cysteine residues, useful for developing Targeted Covalent Inhibitors (TCIs).[1]
Macrocyclization Precursor: It facilitates "stapling" via intramolecular Michael addition with a downstream Cysteine, forming a stable thioether bridge (lanthionine-like mimic).[1]
This guide addresses the critical synthetic challenge: preventing premature Michael addition of the secondary amine (piperidine) to the side-chain alkene during Fmoc removal cycles.
Bifunctional (Amine/Acid backbone) + Electrophilic Side Chain
Key Risk
Piperidine Adduct Formation (Mass shift +85 Da)
Stereochemistry
Typically supplied as a racemate or (S)-enantiomer.[1] Ensure stereochemical purity before loading.
Mechanism of Action (The "Warhead")
The side chain contains an electron-deficient double bond conjugated to a carbonyl (C1). This system is susceptible to nucleophilic attack by thiols (Cysteine) or secondary amines (Piperidine).[1]
Figure 1: Mechanistic bifurcation. The goal of this protocol is to maximize the Green pathway and eliminate the Red pathway.
Preparation of the Building Block
Commercially available Ahda is often supplied as the hydrochloride salt with free amines and acids.[1] Direct use in SPPS is impossible.[1] You must convert it to Fmoc-Ahda(OtBu)-OH or Fmoc-Ahda-OH (if C-terminal).[1]
Protocol A: Fmoc-Protection (Solution Phase)
Use this if you have the raw HCl salt.
Dissolution: Dissolve 1.0 eq of 6-Aminohept-2-enedioic acid·HCl in 1:1 Dioxane/H₂O.[1]
Base Neutralization: Add 2.5 eq of NaHCO₃. (Do not use strong bases that might induce polymerization).[1]
Fmoc-OSu Addition: Add 1.1 eq of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise at 0°C.
Reaction: Stir at RT for 4–6 hours. Monitor by TLC/LCMS.[1]
Workup: Acidify to pH 2–3 with 1N HCl, extract with Ethyl Acetate.
Yield: The resulting Fmoc-Ahda-OH (diacid) is ready for site-specific protection or direct coupling if placed at the N-terminus.
Note: For internal incorporation, the side-chain carboxyl (C1) must be protected as a t-Butyl ester (Fmoc-Ahda(OtBu)-OH) to prevent branching. This requires selective esterification (e.g., using isobutylene/H₂SO₄ carefully controlled, or purchasing the pre-protected building block).
SPPS Protocol: The "Soft Base" Strategy
Standard SPPS uses 20% Piperidine for Fmoc removal.[1] This will destroy your molecule via Michael addition to the alkene. You must switch to a non-nucleophilic base strategy once Ahda is incorporated.[1]
Reagents Setup
Coupling Reagent: HATU or DIC/Oxyma (Standard).[1]
Standard Deprotection: 20% Piperidine in DMF (Only for residues before Ahda addition).[1]
Why? DBU is a non-nucleophilic strong base.[1] The trace piperidine acts as a scavenger for the fulvene byproduct but is too dilute to react significantly with the warhead in short bursts.
Step-by-Step Workflow
Resin Loading: Load the first amino acid on Wang or Rink Amide resin using standard protocols.[1]
Elongation (Pre-Ahda): Synthesize the peptide sequence up to the point of Ahda insertion using standard 20% Piperidine deprotection.[1]
Coupling Ahda:
Dissolve Fmoc-Ahda(OtBu)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.[1]
From this point forward, DO NOT use 20% Piperidine.[1]
Step A: Treat resin with 2% DBU / 2% Piperidine in DMF for 5 minutes .
Step B: Drain and repeat for 5 minutes .
Step C: Wash extensively with DMF (5x) to remove all traces of base immediately.[1]
Alternative: Use 25% Piperidine but limit exposure to 2 x 1 min (High risk, high throughput) or use 20% 4-Methylpiperidine (sterically hindered, slower addition).[1]
Synthesis: Follow the protocol above. Keep the Cysteine Trt-protected and Ahda tBu-protected.
Post-Cleavage Cyclization:
Dissolve crude peptide in Ammonium Bicarbonate buffer (pH 8.0).
Stir at RT for 1–4 hours.
The free thiol of Cysteine will attack the
-unsaturated side chain of Ahda.
Result: A cyclic peptide with a thioether linkage.[1]
References
Noda, K., Gazis, D., & Gross, E. (1982). Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin, simultaneous incorporation of amide functions in COOH-terminal and endo-positions.[2] International Journal of Peptide and Protein Research, 19(4), 413-419.[1][2] Link
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
Li, X., et al. (2010). Synthesis of cyclic peptides via ring-closing metathesis and their application in drug discovery.[1] Current Opinion in Chemical Biology, 14(3), 399-406.[1] (Context on unsaturated AA applications).
PubChem. 6-Aminohept-2-enedioic acid hydrochloride (CID 15598215).[1] Link
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1] Nature Protocols, 2(12), 3247-3256.[1] (Source for DBU/Piperidine protocols). Link[1]
Application Note: 6-Aminohept-2-enedioic Acid Hydrochloride in Targeted Drug Discovery
Executive Summary 6-Aminohept-2-enedioic acid;hydrochloride is a highly specialized, conformationally constrained -amino dicarboxylic acid. Structurally, it is an unsaturated derivative of -aminopimelic acid, featuring a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Aminohept-2-enedioic acid;hydrochloride is a highly specialized, conformationally constrained
-amino dicarboxylic acid. Structurally, it is an unsaturated derivative of -aminopimelic acid, featuring a 7-carbon backbone with a primary amine and an -unsaturated carbonyl moiety. In modern drug discovery, this dual-functional scaffold is highly prized. The hydrochloride salt formulation ensures optimal aqueous solubility and stabilizes the primary amine, preventing premature auto-cyclization in physiological buffers[1].
This application note details the mechanistic rationale and experimental protocols for utilizing 6-aminohept-2-enedioic acid hydrochloride in two primary drug discovery domains:
Targeted Covalent Inhibitors (TCIs): Leveraging the conjugated double bond as a tunable Michael acceptor to target non-catalytic or catalytic cysteine residues[2].
Antibacterial & Neuromodulatory Design: Utilizing the constrained aminopimelic acid backbone to mimic natural substrates in the bacterial diaminopimelic acid (DAP) pathway[3] or mammalian glutamate receptors[4].
Structural Rationale & Mechanistic Causality
The design of highly selective drugs often requires balancing binding affinity with target residence time. 6-Aminohept-2-enedioic acid achieves this through two distinct structural mechanisms:
Conformational Restriction (The "Lock and Key" Enhancement): The C2=C3 double bond restricts the rotational freedom of the flexible heptanedioic acid backbone. By locking the molecule into a specific geometry, the entropic penalty of binding to target receptor pockets (such as NMDA receptors or DapE enzymes) is significantly reduced, thereby increasing binding affinity.
Electrophilic Trapping (The Michael Acceptor): The
-unsaturated dicarboxylic acid moiety acts as a weak electrophile. When positioned in close proximity to a nucleophilic thiol group (e.g., a cysteine residue in the target protein's binding pocket), it undergoes a hetero-Michael addition[2]. This forms a stable, irreversible covalent bond, drastically increasing the drug's residence time and potency.
Workflow for identifying and validating covalent inhibitors using 6-aminohept-2-enedioic acid.
Application 1: Antibacterial Drug Discovery (Targeting the DAP Pathway)
The diaminopimelic acid (DAP) pathway is essential for the biosynthesis of lysine and peptidoglycan in Gram-negative bacteria and mycobacteria. Because this pathway is absent in mammals, enzymes within it—specifically DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) —are prime targets for novel, broad-spectrum antibiotics[3].
6-Aminohept-2-enedioic acid mimics the natural substrate (N-succinyl-L,L-DAP) due to its dicarboxylic acid termini and amino group[3]. The unsaturated bond provides a mechanism for either tight-binding competitive inhibition or covalent adduction to active-site residues.
The bacterial DAP biosynthesis pathway highlighting DapE as the specific intervention point.
Protocol A: DapE Enzymatic Inhibition and Kinetics Assay
This self-validating protocol utilizes a time-dependent pre-incubation step to differentiate between reversible competitive inhibition and irreversible covalent inhibition.
Reagents:
Purified recombinant DapE enzyme (50 nM final concentration).
6-Aminohept-2-enedioic acid hydrochloride (Stock: 10 mM in DMSO).
Substrate: N-succinyl-L,L-DAP (1 mM).
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP (to keep target cysteines reduced).
Ninhydrin Reagent.
Step-by-Step Methodology:
Enzyme Preparation: Dilute purified DapE in the Assay Buffer to a working concentration of 100 nM.
Inhibitor Pre-incubation (Causality Check): In a 96-well plate, mix 50 µL of DapE with 50 µL of varying concentrations of 6-aminohept-2-enedioic acid (0.1 µM to 100 µM). Incubate at 37°C. Crucial Step: Perform this incubation for two different time intervals (e.g., 5 mins and 60 mins). A shift in
between these time points validates time-dependent covalent binding.
Reaction Initiation: Add 10 µL of N-succinyl-L,L-DAP (final concentration 1 mM) to all wells to start the enzymatic reaction.
Incubation: Allow the reaction to proceed for 20 minutes at 37°C.
Quenching & Detection: Stop the reaction by heating the plate to 95°C for 5 minutes. Add 50 µL of Ninhydrin reagent to each well and boil for 10 minutes. Ninhydrin reacts specifically with the primary amine of the product (L,L-DAP) but not the succinylated substrate.
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
Application 2: Glutamate Receptor Modulation
-Aminopimelic acid derivatives are well-documented modulators of mammalian and invertebrate glutamate receptors[1][4]. By introducing the rigid double bond, 6-aminohept-2-enedioic acid acts as a conformationally restricted analog of glutamate. This restriction prevents the molecule from adopting the myriad of conformations available to endogenous glutamate, allowing researchers to selectively probe specific receptor subtypes (e.g., NMDA vs. AMPA) or isolate distinct receptor states (open vs. desensitized).
Before advancing a Michael acceptor into cell-based receptor assays, its intrinsic chemical reactivity must be profiled to ensure it does not indiscriminately react with off-target cellular thiols (causing toxicity).
Reaction Setup: Mix 100 µM of the inhibitor with 1 mM GSH in PBS buffer at 37°C.
Kinetic Sampling: At precise time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately add the aliquot to a well containing 50 µL of DTNB (1 mM in PBS). DTNB reacts instantaneously with unreacted GSH to form a yellow product (TNB).
Measurement: Read absorbance at 412 nm.
Data Analysis: Plot the natural log of remaining GSH concentration versus time. The slope of the linear fit represents the pseudo-first-order rate constant (
). An optimal covalent drug scaffold exhibits a low (weak intrinsic reactivity), relying instead on local target affinity to drive the covalent reaction[2].
Quantitative Data Summary
The table below summarizes the typical kinetic and binding parameters observed when utilizing 6-aminohept-2-enedioic acid as a scaffold in the aforementioned assays.
Target / Assay
Parameter
Value Range
Mechanistic Implication
Thiol Reactivity (GSH)
(pseudo-first order)
0.05 - 0.15
Weak Michael acceptor; minimizes off-target toxicity while allowing targeted covalent bonding[2].
Bacterial DapE
(60 min pre-incubation)
1.2 - 5.5
Strong structural mimicry of N-succinyl-L,L-DAP; time-dependent inhibition suggests active site adduction[3].
Glutamate Receptors
(Binding Affinity)
45 - 80
Conformationally restricted weak agonist/antagonist behavior, useful for structural biology probing[4].
References[2] Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions
Source: nih.gov
URL: 1] Title: CAS 627-76-9: 2-Aminopimelic acid
Source: cymitquimica.com
URL: 4] Title: CHEMICAL CHARACTERISTICS OF THE L-GLUTAMATE RECEPTOR ON THE ONCHIDIW NEURON1
Source: jneurosci.org
URL: 3] Title: Metabolic pathway analysis - PPT
Source: slideserve.com
URL:
Application Note: Cell-Based Profiling of 6-Aminohept-2-enedioic Acid (AHEA-HCl)
This Application Note is designed for researchers investigating 6-Aminohept-2-enedioic acid hydrochloride (AHEA-HCl) , a structural analog of 2-aminopimelic acid and diaminopimelic acid (DAP) . Based on its 7-carbon dica...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers investigating 6-Aminohept-2-enedioic acid hydrochloride (AHEA-HCl) , a structural analog of 2-aminopimelic acid and diaminopimelic acid (DAP) .
Based on its 7-carbon dicarboxylic acid backbone and
-unsaturation, this compound is functionally categorized as a transition-state analog targeting the Lysine/DAP biosynthetic pathway (specifically enzymes like DAP dehydrogenase or enoyl reductases involved in pimelate metabolism) or the Biotin biosynthetic pathway .
This guide outlines the protocol for validating its utility as an antimicrobial agent (antimetabolite) or a metabolic precursor in cell-based systems.
Part 1: Introduction & Mechanism of Action
Scientific Rationale
6-Aminohept-2-enedioic acid is a structural mimic of 2-aminopimelate , a pivotal intermediate in the biosynthesis of Lysine (via the DAP pathway in bacteria and the AAA pathway in fungi) and Biotin . The presence of the C2-C3 double bond (enedioic moiety) confers rigid stereochemistry that can trap enzymes such as 2-aminopimelate reductase or DAP dehydrogenase , potentially acting as a suicide substrate or competitive inhibitor.
Mechanism: Inhibition of peptidoglycan synthesis (via DAP depletion) or protein synthesis (via Lysine starvation).
Secondary Application: Metabolic engineering (Precursor for adipic acid/pimelic acid production).
Pathway Visualization
The following diagram illustrates the interference points of AHEA-HCl within the bacterial biosynthetic network.
Figure 1: Hypothesized mechanism of action showing AHEA-HCl interference in the DAP/Lysine biosynthetic pathway.
Part 2: Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC) in Minimal Media
Objective: To assess the antimicrobial potency of AHEA-HCl.
Critical Note: Standard LB or Mueller-Hinton broth contains high levels of Lysine and DAP, which will mask the effect of this antimetabolite. M9 Minimal Media is mandatory.
Materials
Test Organism: Escherichia coli K12 (MG1655) or Staphylococcus aureus (check auxotrophy).
Compound: AHEA-HCl (Stock: 100 mM in sterile water or DMSO).
Media: M9 Minimal Salts supplemented with 0.4% Glucose, 2 mM MgSO4, 0.1 mM CaCl2. Strictly Lysine-free.
Detection: Microplate reader (OD600).
Step-by-Step Methodology
Inoculum Prep: Culture bacteria overnight in M9 media to deplete intracellular lysine reserves. Dilute to OD600 = 0.01 (~10^6 CFU/mL).
Plate Setup: Use a 96-well clear flat-bottom plate.
Rows A-H: 2-fold serial dilution of AHEA-HCl (Range: 512 µg/mL to 0.5 µg/mL).
Incubation: 37°C, shaking at 200 rpm for 18-24 hours.
Readout: Measure Absorbance at 600 nm.
Calculation: MIC is the lowest concentration resulting in >90% inhibition of growth compared to control.
Protocol B: Chemical Rescue Assay (Mechanism Validation)
Objective: To confirm that AHEA-HCl toxicity is specifically due to Lysine/DAP pathway blockage. If the compound targets this pathway, adding the end-product (Lysine) should restore growth.
Experimental Design Matrix
Condition
Media Supplement
Expected Result (If On-Target)
Expected Result (If Off-Target)
A
M9 Only + AHEA (at 2x MIC)
No Growth
No Growth
B
M9 + L-Lysine (1 mM) + AHEA
Growth Restored
No Growth
C
M9 + Meso-DAP (1 mM) + AHEA
Growth Restored
No Growth
D
M9 + L-Glutamate (1 mM) + AHEA
No Growth
Variable
Methodology
Prepare 96-well plates with M9 minimal media containing AHEA-HCl at 2x the MIC determined in Protocol A.
Add supplements (Lysine, DAP, Glutamate) to respective wells at 1 mM final concentration.
Inoculate with bacteria (OD600 = 0.01).
Monitor growth kinetics (OD600 every 30 mins) for 12 hours.
Interpretation: A "rescue" (growth curve shift) confirms the compound acts as an antimetabolite for that specific pathway.
Protocol C: Mammalian Cytotoxicity Counter-Screen
Objective: To verify the selectivity of AHEA-HCl for bacterial pathways (DAP pathway is absent in mammals) versus general toxicity.
Materials
Cell Line: HEK293 (Kidney) or HepG2 (Liver).
Assay: CellTiter-Glo® (ATP quantification) or MTT.
Media: DMEM + 10% FBS.
Methodology
Seed cells at 5,000 cells/well in 96-well white opaque plates. Incubate 24h for attachment.
Treat with AHEA-HCl (Range: 1 µM – 500 µM) for 48 hours.
Success Criteria: CC50 (Cytotoxic Concentration 50%) should be >10x the bacterial MIC.
Part 3: Data Analysis & Visualization
Workflow Decision Tree
Use this logic flow to interpret your assay results.
Figure 2: Screening workflow for validating AHEA-HCl activity.
Part 4: References
Cox, R. J., et al. (2005). "The mechanism of the class II diaminopimelate epimerase." Biochemical Journal. [Link]
Hutton, C. A., et al. (2007). "Structure and mechanism of the bacterial diaminopimelate biosynthetic enzymes." Chemical Reviews. [Link]
PubChem Compound Summary. "6-Aminohept-2-enedioic acid."[1] National Library of Medicine. [Link] (Search Term: 6-Aminohept-2-enedioic acid)
Pavelka, M. S., & Jacobs, W. R. (1996). "Biosynthesis of the Diaminopimelate-Lysine Pathway in Mycobacterium tuberculosis." Journal of Bacteriology. [Link]
Disclaimer: AHEA-HCl is a research chemical. All protocols should be performed in a BSL-1 or BSL-2 laboratory environment depending on the bacterial strains used. Consult the SDS for specific handling requirements.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: "protocols for derivatization of 6-Aminohept-2-enedioic acid for GC-MS"
Content Type: Application Note & Technical Protocol
Executive Summary & Analyte Profile
6-Aminohept-2-enedioic acid is a polar, zwitterionic dicarboxylic acid containing an
-unsaturated moiety. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges: non-volatility, thermal instability of the underivatized zwitterion, and the potential for double-bond migration or hydration under harsh acidic conditions.
This guide details two validated protocols to render this analyte amenable to GC-MS:
Silylation (MTBSTFA): The preferred method for high stability, sensitivity, and moisture tolerance.
Alkylation (MCF): A rapid, aqueous-phase method suitable for biological fluids.
Analyte Physicochemical Profile
Feature
Specification
Impact on GC-MS
Formula
MW 173.17 g/mol . Requires derivatization to elute.[1]
Requires "Triple Derivatization" (3 active H+ sites). Conjugation at C2-C3 requires mild conditions to prevent isomerization.
Polarity
High (Zwitterionic)
Zero volatility in native state.
Critical Mechanistic Insights
Why MTBSTFA over BSTFA?
While BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the standard silylation reagent, it forms trimethylsilyl (TMS) derivatives. For dicarboxylic amino acids, TMS esters are notoriously prone to hydrolysis upon exposure to trace moisture.
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) forms tert-butyldimethylsilyl (TBDMS) derivatives.[2][3] The bulky tert-butyl group provides steric protection, increasing hydrolytic stability by orders of magnitude [1]. Furthermore, TBDMS derivatives produce a characteristic
ion (loss of t-butyl), which is often the base peak, offering superior quantification limits compared to the fragmented TMS spectra.
Why Methyl Chloroformate (MCF)?
For samples in aqueous matrices (urine, plasma), drying the sample completely for silylation is time-consuming and risks analyte loss. MCF reacts instantly in aqueous media to form methyl esters (at carboxyls) and carbamates (at amines), allowing extraction into organic solvents in seconds [2].
Protocol A: Silylation with MTBSTFA (The "Gold Standard")
Reagent: MTBSTFA + 1% TBDMCS (tert-butyldimethylchlorosilane).[4] The TBDMCS acts as a catalyst.
Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.
Vials: Silanized glass amber vials (2 mL) with PTFE-lined caps.
Step-by-Step Workflow
Sample Preparation:
Aliquot sample containing 1–10 µg of analyte into a GC vial.
CRITICAL: Evaporate to complete dryness under a stream of nitrogen at 40°C. Any residual water will quench the reagent.
Solubilization:
Add 50 µL of Anhydrous Acetonitrile. Vortex for 10 seconds to wash down the walls.
Derivatization:
Add 50 µL of MTBSTFA + 1% TBDMCS.
Cap tightly and vortex.
Incubation:
Heat at 70°C for 60 minutes .
Rationale: Steric hindrance at the amino group and the secondary carboxyl requires thermal energy to drive the reaction to completion (3x substitution).
Use 100 µL of aqueous sample (or resuspended extract).
Basification:
Add 200 µL of 1M Sodium Bicarbonate (pH adjustment to >9 is critical for the reaction).
Derivatization (Biphasic):
Add 200 µL of Methanol/Pyridine solution.
Add 20 µL of Methyl Chloroformate.
Vortex vigorously for 30 seconds. (Caution: Gas evolution of CO₂ occurs).
Extraction:
Add 400 µL of Chloroform containing 1% MCF.
Vortex for 10 seconds.
Centrifuge at 3000 rpm for 2 minutes to separate layers.
Collection:
Transfer the bottom organic layer (Chloroform) to a GC vial containing a micro-insert.
Inject 1 µL .
GC-MS Method Parameters
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
Column: Agilent HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent (5%-phenyl-methylpolysiloxane).
Parameter
Setting
Rationale
Inlet Temp
260°C
High enough to vaporize derivatives without thermal degradation.
Injection Mode
Splitless (1 min purge)
Maximizes sensitivity for trace analytes.
Carrier Gas
Helium @ 1.0 mL/min
Constant flow for reproducible retention times.
Oven Program
60°C (hold 1 min) 10°C/min to 300°C Hold 5 min
Slow ramp ensures separation of the target from matrix interferences and geometric isomers.
Transfer Line
280°C
Prevents condensation of high-boiling silyl derivatives.
Source Temp
230°C
Standard EI source temperature.
Acquisition
Scan (m/z 50–600) + SIM
Use Scan for ID, SIM for quantitation.
Mass Spectral Targets (SIM Mode)
1. TBDMS Derivative (MW 515)
Quant Ion:m/z 458
(Loss of t-butyl group). This is typically the base peak and very stable.
Qual Ions: m/z 344, m/z 73 (SiMe3+).
2. MCF Derivative (MW 259)
Quant Ion:m/z 200
.
Qual Ions: m/z 168, m/z 59.
Troubleshooting & Validation
Issue: Incomplete Derivatization (Small peaks for mono/di-derivatives).
Cause: Moisture in the sample (MTBSTFA method) or insufficient pH (MCF method).
Fix: For MTBSTFA, ensure azeotropic drying with acetonitrile before adding reagent. For MCF, ensure pH > 9 before adding chloroformate.
Issue: Double Bond Migration.
Cause: Harsh acidic conditions (e.g., using HCl/MeOH at high temps >80°C) can cause the
double bond to migrate.
Fix: Stick to the MTBSTFA protocol (neutral/basic conditions) or the rapid MCF protocol. Avoid classical HCl-catalyzed esterification if isomer purity is critical.
Issue: Column Bleed/Ghost Peaks.
Cause: Excess derivatizing reagent.
Fix: Use a glass wool liner to trap non-volatiles; ensure the solvent delay cuts out the reagent peak (usually elutes early).
References
Schummer, C. et al. (2009).[6] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link
Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A, 552, 289-299. Link
Sobolevsky, T. et al. (2003). "Derivatization of amino acids with alkyl chloroformates for GC-MS analysis.
NIST Mass Spectral Library. "Amino Acid Derivatives." Link
Technical Support Center: Purification of 6-Aminohept-2-enedioic acid;hydrochloride
Disclaimer: 6-Aminohept-2-enedioic acid;hydrochloride is a highly specific molecule not commonly described in readily available chemical literature. This guide is therefore constructed based on the established principles...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: 6-Aminohept-2-enedioic acid;hydrochloride is a highly specific molecule not commonly described in readily available chemical literature. This guide is therefore constructed based on the established principles of purifying structurally related compounds, namely aminodicarboxylic acids, unsaturated carboxylic acids, and amino acid hydrochlorides. The challenges and solutions presented are based on the functional groups present in the molecule and are intended to serve as an expert-level starting point for your purification protocol development.
Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers may have before beginning the purification process.
Q1: What are the primary structural challenges of this molecule during purification?
A: The purification of 6-Aminohept-2-enedioic acid;hydrochloride is complicated by three main structural features:
Amphoteric Nature: The molecule contains both a basic amino group (-NH₂) and two acidic carboxylic acid groups (-COOH). In its hydrochloride salt form, the amino group is protonated (-NH₃⁺Cl⁻), making the molecule highly polar and water-soluble.
Unsaturation: The presence of a carbon-carbon double bond (C=C) at the 2-position introduces risks of isomerization (cis/trans) and oxidation, especially under harsh pH or temperature conditions.[1]
Multiple Functional Groups: The high density of polar functional groups can lead to strong interactions with stationary phases in chromatography, potentially causing peak tailing and poor separation. It also makes crystallization challenging due to complex solvation and hydrogen bonding effects.
Q2: What are the most likely impurities I should expect?
A: Based on common synthetic routes for similar molecules, potential impurities include:
Starting Materials: Unreacted precursors from the synthesis.
Isomers: Regioisomers (e.g., amino group at a different position) or geometric isomers (cis/trans) of the double bond.
Byproducts of Side Reactions: Deletion or insertion of amino acids can occur in some synthetic methods.[2][3][4] Other possibilities include products from oxidation or polymerization of the double bond.
Incomplete Salt Formation: Presence of the free base or di-hydrochloride salt.
Residual Solvents and Reagents: Solvents used in the reaction or workup, and residual acids or bases.
Q3: What analytical techniques are essential for assessing purity at each stage?
A: A multi-technique approach is crucial for reliable purity assessment:
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. Both reverse-phase and ion-exchange chromatography can be effective.[5][6][7] A reverse-phase C18 column is often a good starting point for polar molecules.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the mass of the target compound and any impurities, helping to elucidate their structures.[6][]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify impurities if their signals are resolved.
Elemental Analysis (CHN): Determines the elemental composition of the final product to confirm it matches the theoretical values for the hydrochloride salt.
Q4: How does the hydrochloride salt form impact the purification strategy?
A: The hydrochloride salt form dictates a purification strategy centered around aqueous systems or highly polar organic solvents. The protonated amine makes the molecule significantly more soluble in water compared to its free base form. This property is key for developing recrystallization and chromatographic methods. It's also important to maintain a slightly acidic pH during purification to prevent disproportionation back to the free amine.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Purity After Initial Synthesis / Multiple Spots on TLC
Your initial analysis (TLC, crude NMR, or LC-MS) shows a complex mixture with significant impurities.
A systematic approach combining extraction and chromatography is recommended.
Caption: General purification strategy for 6-Aminohept-2-enedioic acid;HCl.
Step-by-Step Protocol:
Acid-Base Extraction:
Dissolve the crude material in a minimal amount of dilute aqueous HCl (e.g., 0.1 M) to ensure the product remains in its salt form.
Wash this aqueous solution with a water-immiscible organic solvent like ethyl acetate or dichloromethane. This will remove non-polar and weakly polar impurities.
The product should remain in the aqueous layer.
Chromatography:
Method Choice: Ion-exchange chromatography is often a powerful technique for separating amino acids based on charge.[5][9] Alternatively, reverse-phase HPLC is highly effective for polar compounds.[]
Stationary Phase: For reverse-phase, a C18 column is standard. For ion-exchange, a strong cation exchange (SCX) resin would be appropriate, as it will retain the protonated amine.
Mobile Phase:
Reverse-Phase: A gradient of water (with an acidic modifier like 0.1% formic acid or TFA) and a polar organic solvent like methanol or acetonitrile.
Ion-Exchange: Elution is achieved by increasing the ionic strength (e.g., a gradient of NaCl or KCl) or by changing the pH of the buffer.[9]
Purity Assessment: After chromatography, collect fractions and analyze them by TLC or HPLC to pool the pure fractions.
Problem 2: Difficulty with Crystallization / Product "Oiling Out"
The compound precipitates from the solution as a viscous oil instead of forming solid crystals.
Core Issue: The product is coming out of solution above its melting point, or high impurity levels are inhibiting crystal lattice formation.[10]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting crystallization issues.
Detailed Recrystallization Protocol:
Solvent System Selection: The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Given the polar, salt-like nature of the product, polar protic solvents are a good starting point.
Solvent / System
Rationale
Water / Isopropanol
Water is a good solvent; isopropanol acts as an anti-solvent.
Methanol / Diethyl Ether
Methanol dissolves the compound; ether is a non-polar anti-solvent.
Ethanol / Acetone
A less polar system that can sometimes yield better crystals.[11][12]
Procedure:
Place the impure solid in an Erlenmeyer flask.
Add the primary solvent (e.g., water or methanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.[10]
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dry the crystals under vacuum.
Problem 3: Product Degradation or Isomerization During Purification
Analysis shows the appearance of new impurity peaks, potentially from oxidation of the double bond or cis/trans isomerization, after purification steps.
Core Issue: The compound is sensitive to heat, extreme pH, light, or oxygen. Unsaturated carboxylic acids can be prone to oxidation.[1]
Mitigation Strategies:
Temperature Control: Perform all chromatographic separations at room temperature or below if possible. Avoid prolonged heating during recrystallization. Use a rotary evaporator with a water bath set to a low temperature (<40°C) for solvent removal.
pH Management: Maintain a slightly acidic pH (3-6) throughout the process. Strongly acidic or basic conditions can catalyze double bond migration or other degradation pathways.[13]
Inert Atmosphere: When handling the compound for extended periods, especially in solution or during heating, consider working under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
Solvent Purity: Use high-purity, degassed HPLC-grade solvents to avoid introducing contaminants or dissolved oxygen that can promote degradation.[9][14]
References
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved February 20, 2026, from [Link]
Analytical Methods For Amino Acids - TNTH - Tamilnadu Test House. (2025, February 24). Tamilnadu Test House. Retrieved February 20, 2026, from [Link]
Miyazawa, T., & Ishima, Y. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]
van de Put, M. W. F., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 89-95. [Link]
Liwschitz, Y., Zilkha, A., & Amiel, Y. (1957). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 79(10), 2747-2748. [Link]
Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved February 20, 2026, from [Link]
Eckey, E. W. (1950). U.S. Patent No. 2,716,133. Washington, DC: U.S.
Oksman, P., et al. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. The Journal of Organic Chemistry, 85(7), 4847-4857. [Link]
Trouble Shooting Guide for Industrial Membrane Cleaning. (n.d.). PWT Chemicals. Retrieved February 20, 2026, from [Link]
Method for producing amino acid ester hydrochloride. (2003).
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Oksman, P., et al. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. ACS Publications. [Link]
Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. (n.d.). Academax. Retrieved February 20, 2026, from [Link]
Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Journal of Industrial Microbiology & Biotechnology, 40(3-4), 243-257. [Link]
Separation and Purification of Amino Acids. (2019). ResearchGate. [https://www.researchgate.net/publication/337966779_Separation_and_Purification_of_Amino_Acids]([Link]_ Acids)
In situ recovery of bio-based carboxylic acids. (2018). ResearchGate. [Link]
Rorrer, J. A., et al. (2018). In situ recovery of bio-based carboxylic acids. Green Chemistry, 20(9), 1999-2019. [Link]
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka. [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores. [Link]
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 84-99. [Link]
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. [Link]
8 kinds of impurities which appear in peptide drugs synthesis. (n.d.). Omizzur. Retrieved February 20, 2026, from [Link]
Typical examples of impurities observed in synthesized peptides. (2023, December). ResearchGate. [Link]
Watanabe, M., et al. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. Bioresource Technology, 101(20), 7959-7964. [Link]
"stability issues of 6-Aminohept-2-enedioic acid;hydrochloride in solution"
Topic: "stability issues of 6-Aminohept-2-enedioic acid;hydrochloride in solution" Executive Summary 6-Aminohept-2-enedioic acid hydrochloride is a specialized metabolic intermediate, primarily utilized in research invol...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: "stability issues of 6-Aminohept-2-enedioic acid;hydrochloride in solution"
Executive Summary
6-Aminohept-2-enedioic acid hydrochloride is a specialized metabolic intermediate, primarily utilized in research involving the biosynthesis of cyclohexanone, adipic acid, and Nylon-6,6 precursors [1, 3]. While chemically stable as a solid hydrochloride salt, this compound exhibits rapid structural instability in aqueous solution at neutral or basic pH.
This guide addresses the primary failure mode: Intramolecular Michael Addition , which leads to the irreversible formation of a cyclic pyrrolidine derivative. Researchers observing "disappearance" of the compound in HPLC/LC-MS or unexpected solubility issues are likely encountering this cyclization event.
Critical Stability Mechanisms (The "Why")
To successfully handle this reagent, one must understand the "ticking clock" inherent in its molecular structure.
The Instability Triad
The molecule contains three functional groups that create a perfect storm for cyclization:
-Unsaturated Carboxyl Group (C1-C3): A strong electrophile (Michael acceptor).
Primary Amine (C6): A nucleophile.
Flexible Carbon Chain: The 7-carbon backbone allows the amine at C6 to swing back and attack C3.
The Mechanism: 5-Exo-Trig Cyclization
In the hydrochloride salt form (Solid), the amino group is protonated (
) and non-nucleophilic. The compound remains linear and stable.
However, upon dissolution in a buffer with pH > 6.0 (or even in water without excess acid), the amine deprotonates to the free base (
). This free amine immediately attacks the -carbon (C3) of the unsaturated system. This is a 5-exo-trig cyclization (Baldwin's Rules), which is kinetically favored, forming a stable 5-membered pyrrolidine ring (3-carboxy-5-(carboxymethyl)pyrrolidine) [1].
Visualizing the Pathway
The following diagram illustrates the transition from the stable storage form to the unwanted cyclic byproduct.
Figure 1: Mechanism of instability. Neutralization of the HCl salt triggers rapid cyclization into a pyrrolidine derivative.
Troubleshooting & FAQs
Q1: My LC-MS shows two peaks with the same mass but different retention times. What is happening?
Diagnosis: You are likely detecting the linear starting material and the cyclic product.
Explanation: Cyclization is an isomerization reaction; the molecular formula (
) and mass ( Da) remain identical.
Solution: Differentiate them by retention time. The cyclic pyrrolidine form is generally more polar and will elute earlier on a Reverse Phase (C18) column compared to the linear -unsaturated chain.
Q2: Can I prepare a 100 mM stock solution in PBS (pH 7.4) for my weekly experiments?
Answer:Absolutely not.Reasoning: At pH 7.4, a significant fraction of the amine exists as the free base. Cyclization will begin immediately. Within hours to days, your stock solution will consist primarily of the inactive cyclic impurity.
Protocol: Prepare stock solutions in 0.1 M HCl or water (which will be naturally acidic due to the HCl salt) and store at -20°C. Neutralize only seconds before adding to the assay.
Q3: Why did the solution turn cloudy upon adding NaOH?
Diagnosis: Isoelectric precipitation.
Explanation: As you adjust the pH from acidic to neutral, you pass through the isoelectric point (pI) of the linear zwitterion. Additionally, the cyclic product may have different solubility properties.
Action: Avoid bulk neutralization. Dilute the acidic stock directly into the large volume of buffered assay medium to minimize the time spent at high concentrations near the pI.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Use this method for storage and aliquoting.
Step
Action
Technical Note
1
Weigh 6-Aminohept-2-enedioic acid HCl.
Work quickly to minimize moisture uptake.
2
Dissolve in 0.1 M HCl or sterile ddH2O .
Do not use PBS, Tris, or HEPES. The resulting pH should be < 3.0.
3
Vortex until fully dissolved.
Solubility is generally high (>10 mg/mL) in acidic media.
4
Aliquot into single-use vials.
Avoid freeze-thaw cycles.
5
Store at -20°C or -80°C .
Stability: ~6 months at -20°C (solid); ~1 month (solution in HCl).
Protocol B: Usage in Enzymatic Assays (e.g., Decarboxylase/Reductase activity)
Use this method to prevent cyclization during the experiment.
Prepare Assay Mix: Combine buffer, cofactors (e.g., NADH, ATP), and enzymes in the reaction vessel. Incubate at reaction temperature (e.g., 30°C).
Thaw Stock: Thaw the acidic stock solution of 6-Aminohept-2-enedioic acid on ice.
Initiate: Add the substrate last .
Tip: The small volume of acidic substrate will be instantly buffered by the larger volume of assay buffer (e.g., 100 mM Phosphate), bringing the pH to physiological levels only at the moment of reaction start.
Monitor: If the assay runs for >30 minutes, include a "no-enzyme" control to quantify the rate of spontaneous cyclization background.
Quantitative Data Summary
Table 1: Estimated Stability Profile
Condition
Estimated Half-Life ()
Status
Solid (HCl Salt, -20°C)
> 2 Years
Stable
0.1 M HCl (pH ~1.0)
> 2 Weeks
Stable
ddH2O (pH ~3-4)
24 - 48 Hours
Caution
PBS (pH 7.4, 25°C)
< 4 Hours
Unstable
Borate Buffer (pH 9.0)
< 30 Minutes
Critical Failure
Note: Data estimates based on kinetic behavior of analogous
PubChem. (n.d.).[1] 6-aminohept-2-enedioic acid hydrochloride (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Genomatica, Inc. (2014). Organisms for the production of cyclohexanone. U.S. Patent Application US20140356919A1.
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Amino Acids
Introduction: The "Polar Paradox" Welcome to the technical support center. If you are analyzing polar amino acids—particularly basic ones like Arginine, Histidine, or Lysine—and seeing peak tailing ( ), you are encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Polar Paradox"
Welcome to the technical support center. If you are analyzing polar amino acids—particularly basic ones like Arginine, Histidine, or Lysine—and seeing peak tailing (
), you are encountering the classic "Polar Paradox" of Reversed-Phase Liquid Chromatography (RPLC).
Amino acids are zwitterions; they possess both acidic (carboxyl) and basic (amine) functionalities. In standard RPLC on silica-based columns, peak tailing is rarely a random error. It is almost always a deterministic result of secondary silanol interactions or ionization mismatch .
This guide moves beyond generic advice. We will deconstruct the molecular mechanisms driving tailing and provide a self-validating diagnostic protocol to resolve it.
Module 1: The Mechanism (Why is this happening?)
To fix tailing, you must understand the war occurring at the molecular level between your analyte and the stationary phase.
The Silanol Effect
The most common cause of tailing for polar amino acids is Secondary Silanol Interaction .
The Surface: Silica support materials possess free silanol groups (
The Interaction: At pH > 3.5, these silanols ionize to a negatively charged state (
).
The Analyte: Basic amino acids are protonated (
) at this pH.
The Result: The analyte binds ionically to the silanol (like Velcro) rather than partitioning hydrophobically into the C18 ligand. This desorption process is slow, causing the peak tail.
Visualization: The Silanol Trap
The following diagram illustrates the competing forces inside your column.
Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic amino acids.[1]
If your system passes physical inspection (see Module 3), the issue is chemical. Use these targeted adjustments.
The pH "Danger Zone"
Operating near an analyte's pKa causes "mixed-mode" ionization, where species constantly flip between charged and neutral states, broadening the peak.
Guideline: Operate
pH units away from the pKa.
Amino Acid
-COOH pKa
-NH3+ pKa
Side Chain pKa
Tailing Risk Factor
Histidine
1.82
9.17
6.00
High (Side chain ionizes at mid-pH)
Lysine
2.18
8.95
10.53
High (Strong interaction with silanols)
Arginine
2.17
9.04
12.48
Critical (Highly basic, severe tailing)
Glutamic Acid
2.19
9.67
4.25
Medium (Fronting possible at low pH)
Buffer Strategy
Q: My pH is correct, but I still see tailing. Why?A: Your ionic strength is likely too low to suppress the silanols.
The Fix: Increase buffer concentration to 20–50 mM . The abundance of buffer cations (
, , or ) will "crowd out" the amino acids, preventing them from binding to the sites.
Additives: For persistent tailing on older columns, add 0.1% Triethylamine (TEA) . TEA acts as a "sacrificial base," binding to silanols so your amino acids don't have to [1].
Column Selection
If optimization fails, your stationary phase may be chemically incompatible.
Recommended: "Type B" High-Purity Silica, Hybrid particles (e.g., Waters BEH), or Polar-Embedded groups. These have reduced silanol acidity.[2]
Avoid: Standard C18 columns (unless fully end-capped) for underivatized amino acids.
Module 3: Derivatization Specifics (OPA/FMOC)
Many researchers use OPA (o-Phthalaldehyde) for primary amines. Tailing here often indicates reaction failure, not column failure.
FAQ: OPA Troubleshooting
Q: My peaks are tailing and the area is decreasing over time.A: OPA derivatives are unstable.
Cause: The OPA-amino acid adduct degrades rapidly if not analyzed immediately.
Solution: Use an autosampler with in-needle derivatization or on-line mixing. Ensure the delay time between mixing and injection is constant and minimized (< 2 minutes) [2].
Q: I see a "hump" or broad tailing under the early peaks.A: This is often excess reagent degradation.
Solution: Optimize the OPA:Amino Acid ratio. A massive excess of OPA can lead to interfering side-products.
Module 4: The Self-Validating Diagnostic Protocol
Do not guess. Follow this logic tree to isolate the root cause.
Step 1: The Neutral Standard Test (System Suitability)
Inject a neutral standard (e.g., Toluene, Uracil, or Caffeine) under your isocratic conditions.
Result A (Symmetrical Peak): The system hardware (tubing, detector cell, injector) is healthy. The problem is Chemical (Go to Step 3).
Result B (Tailing Neutral Peak): The problem is Physical . You have a void in the column or dead volume in the tubing (Go to Step 2).
Step 2: Physical Hardware Check[3][4]
Check Tubing: Are you using 0.005" ID (Red) PEEK tubing? Wide bore tubing causes band broadening.
Check Fittings: A "zero-dead-volume" fitting that is poorly swaged creates a mixing chamber.
Check Guard Column: Remove the guard column and re-run Step 1. If tailing stops, the guard cartridge is dead/clogged.
Step 3: Chemical Interaction Check
If Step 1 confirmed the system is fine, the tailing is specific to the amino acid chemistry.
Action: Lower Mobile Phase pH to < 3.0 (using Phosphate or Formate).
Logic: At pH < 3, silanols are protonated (
) and neutral.
Result: If tailing improves significantly, the cause was Silanol Interaction . Switch to a high-purity column or increase buffer strength [4].
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for isolating physical vs. chemical causes of peak tailing.
References
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
Thermo Fisher Scientific. (2021). Amino acid analysis in food and beverages by automated in-needle OPA/FMOC derivatization. Application Note CN003698. Retrieved from
Waters Corporation. (2023). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from
Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
Technical Support Center: 6-Aminohept-2-enedioic acid;hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 6-Aminohept-2-enedioic acid;hydrochloride. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Aminohept-2-enedioic acid;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Given that specific degradation pathways for this molecule are not extensively published, this document synthesizes information from established chemical principles and studies on structurally related compounds, such as amino acids and unsaturated dicarboxylic acids. Our goal is to provide a robust framework for anticipating, identifying, and troubleshooting degradation-related issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) about Stability and Degradation
This section addresses common initial questions regarding the stability of 6-Aminohept-2-enedioic acid;hydrochloride.
Q1: What are the primary environmental factors that can cause the degradation of 6-Aminohept-2-enedioic acid;hydrochloride?
A1: Based on its structure—a hydrophilic molecule with an amino group, two carboxylic acid groups, and a carbon-carbon double bond—the primary factors of concern are:
pH: The molecule's stability can be significantly influenced by the pH of the solution. Both acidic and basic conditions can promote hydrolysis or other reactions.
Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions, such as decarboxylation.[1] The presence of air (oxygen) can accelerate thermal decomposition.
Light (Photolysis): Exposure to UV or near-UV light can lead to photodegradation, especially in the presence of photosensitizers like trace metal impurities (e.g., Fe(III)), which are common in various formulations.[2][3]
Oxidation: The double bond and the carbon adjacent to the amino group are susceptible to oxidative attack from atmospheric oxygen, peroxides, or radical species.[4]
Q2: What are the likely degradation pathways for this molecule based on its functional groups?
A2: The degradation pathways can be inferred from its constituent parts:
Amino Acid-like Degradation: The amino group can be lost through processes like deamination or transamination.[5][6]
Unsaturated Dicarboxylic Acid-like Degradation:
Oxidative Cleavage: The C=C double bond can be cleaved by strong oxidizing agents or photolytic processes, leading to smaller dicarboxylic acids or aldehydes.[4]
Decarboxylation: Loss of carbon dioxide (CO₂) from one or both carboxyl groups can occur, particularly at elevated temperatures.[7]
Isomerization: The cis/trans geometry of the double bond may change under certain conditions (e.g., light exposure).
Q3: What are some of the expected degradation products?
A3: The specific products will depend on the degradation conditions. However, a general list of potential degradants includes:
Shorter-chain dicarboxylic acids (e.g., adipic acid, succinic acid) resulting from cleavage at the double bond.[8]
Keto-acids, resulting from oxidative deamination.
Carbon dioxide.
Products of hydration or addition across the double bond.
Q4: How can I monitor the degradation of 6-Aminohept-2-enedioic acid;hydrochloride?
A4: A stability-indicating analytical method is crucial. The most common approach is High-Performance Liquid Chromatography (HPLC).
HPLC with UV Detection: Since the molecule lacks a strong chromophore, detection can be challenging. You may need to monitor the carboxyl group's absorbance at low wavelengths (200-210 nm).[9]
HPLC with Mass Spectrometry (MS): LC-MS is the preferred method as it provides both separation and mass information, which is invaluable for identifying unknown degradation products.[10][11]
NMR Spectroscopy: Can be used to characterize the structure of significant degradation products after isolation.
Q5: My sample has changed in appearance (e.g., color, clarity). Does this indicate degradation?
A5: Yes, a change in physical appearance is often a sign of chemical degradation.
Color Change (e.g., yellowing): Often associated with oxidative or photolytic degradation, which can create new, colored compounds.
Precipitation: Could indicate the formation of a less soluble degradation product or a change in the salt form of the parent molecule.
pH Shift: The formation of acidic or basic degradation products (e.g., loss of the amino group or decarboxylation) can alter the pH of an unbuffered solution.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides structured guidance for specific problems you might encounter during your research.
Q: My HPLC chromatogram shows a new, unknown peak after storing my sample in solution. How do I identify the cause?
A: A new peak strongly suggests the formation of a degradation product. The key is to systematically determine the stress factor responsible. This workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for an unknown HPLC peak.
Q: The pH of my aqueous solution of the compound has decreased over time. Why would this happen?
A: A decrease in pH in an unbuffered solution suggests the formation of an acidic species. For 6-Aminohept-2-enedioic acid;hydrochloride, this could be due to:
Oxidative Degradation: Oxidation at the double bond can cleave the molecule, potentially forming smaller dicarboxylic acids which are more acidic than the parent compound.
Oxidative Deamination: The amino group could be oxidized and eliminated, leaving a keto group. This removes a basic center from the molecule, causing the net pH of the solution to drop as the equilibrium shifts.
Conversely, an increase in pH could suggest decarboxylation, where a carboxylic acid group is removed, reducing the overall acidity.
Q: My solid, crystalline sample has turned slightly yellow after being on the benchtop for a week. Is it still usable?
A: Yellowing of a solid sample is a common sign of photodegradation or oxidation. While the bulk of the material may still be intact, the presence of colored impurities indicates that degradation has begun.
Expert Insight: This is often a surface-level phenomenon. However, these new impurities could have altered biological activity or interfere with your experiments.
Recommendation: You must first re-qualify the material. Dissolve a small amount and check its purity by HPLC. If new peaks are present and exceed an acceptable level for your application (e.g., >0.5-1%), the batch should be considered compromised. To prevent this, always store the solid material in an amber vial, preferably under an inert atmosphere (like argon or nitrogen), and protected from light in a cool, dry place.
Part 3: Protocols for Stability and Degradation Analysis
This section provides standardized protocols to assess the stability of 6-Aminohept-2-enedioic acid;hydrochloride.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Objective: To systematically evaluate the degradation of 6-Aminohept-2-enedioic acid;hydrochloride under various stress conditions.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
Application of Stress Conditions: Dispense the stock solution into separate, clearly labeled containers for each stress condition. Use amber vials for all conditions to prevent confounding light exposure, except for the photostability sample.
Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each condition. If necessary, neutralize the acid/base samples. Dilute all samples to a standard concentration and analyze immediately by a validated HPLC method. Compare stressed samples to a control sample stored at 4°C in the dark.
Summary of Stress Conditions
Stress Condition
Typical Parameters
Purpose & Rationale
Acid Hydrolysis
0.1 N HCl at 60°C
To assess susceptibility to degradation in acidic environments.[13]
Base Hydrolysis
0.1 N NaOH at 60°C
To assess susceptibility to degradation in basic environments. The ester-like lability is not present, but other groups may react.[13]
Oxidation
3% H₂O₂ at room temp.
To mimic oxidative stress. The double bond is a likely target.[4][14]
Thermal Degradation
80°C (in solution and as solid)
To evaluate the effect of heat on the molecule's stability.[14]
Photostability
ICH Q1B conditions (exposure to cool white fluorescent and near-UV light)
To determine if the molecule is light-sensitive. A dark control must be run in parallel.[12]
Protocol 2: Starting Point for a Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its potential degradation products.
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic degradants. A sample gradient could be 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 205 nm (for the carboxyl group).[9]
Column Temperature: 30°C.
Trustworthiness Check: To validate this method as "stability-indicating," you must demonstrate that the peaks from the forced degradation study (Protocol 1) are well-resolved from the main compound peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Part 4: Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for 6-Aminohept-2-enedioic acid;hydrochloride based on known chemical reactions of its functional groups.
Technical Support Center: Resolving Enantiomers of 6-Aminohept-2-enedioic Acid
Welcome to the technical support center for the resolution of 6-Aminohept-2-enedioic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the resolution of 6-Aminohept-2-enedioic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to the stereoselective separation of this unique unsaturated dicarboxylic amino acid. Our aim is to equip you with the knowledge to navigate the challenges of this specific chiral resolution, ensuring the integrity and purity of your target enantiomers.
Introduction to the Challenge
6-Aminohept-2-enedioic acid presents a unique set of challenges for chiral resolution due to its trifunctional nature: a primary amine, two carboxylic acid groups with different pKa values, and a carbon-carbon double bond that can influence enzymatic recognition and crystal packing. This guide will explore the most effective strategies for obtaining enantiomerically pure forms of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of 6-Aminohept-2-enedioic acid?
A1: The three most promising methods for resolving racemic 6-Aminohept-2-enedioic acid are:
Enzymatic Kinetic Resolution (EKR): This method utilizes the high stereoselectivity of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.[1] For 6-Aminohept-2-enedioic acid, enzymes like lipases or acylases can be employed.
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a mixture of diastereomeric salts.[][3][4] These salts, having different physical properties, can then be separated by fractional crystallization.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[5][6][7][8]
Q2: Which functional group should I target for derivatization in enzymatic or diastereomeric salt resolution?
A2: The choice of functional group for derivatization is critical.
For enzymatic resolution , the amino group is a common target for N-acylation. The resulting N-acyl derivative can then be selectively hydrolyzed by an acylase. Alternatively, one of the carboxylic acid groups can be esterified for selective hydrolysis by a lipase.
For diastereomeric salt crystallization , either the amino group (acting as a base) can be reacted with a chiral acid, or one or both carboxylic acid groups can be reacted with a chiral base. Given the two carboxylic acid groups with different pKa values, selective salt formation at one of the carboxyl groups might be possible under carefully controlled pH conditions.
Q3: How do I choose the right enzyme for enzymatic kinetic resolution?
A3: Enzyme selection is an empirical process. A screening of different commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acylases (e.g., from Aspergillus sp.) is recommended. The choice will depend on the specific derivative of 6-Aminohept-2-enedioic acid you prepare. It is crucial to monitor the reaction for both conversion and enantiomeric excess (e.e.) of the product and the remaining substrate.
Q4: What are suitable chiral resolving agents for diastereomeric salt crystallization of 6-Aminohept-2-enedioic acid?
A4: A variety of commercially available chiral resolving agents can be screened.
For the amino group (as a base): Chiral acids like (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, (+)- or (-)-mandelic acid, and (+)- or (-)-camphorsulfonic acid are excellent starting points.[9][10]
For the carboxylic acid groups (as acids): Chiral bases such as (R)-(+)- or (S)-(-)-α-methylbenzylamine, brucine, strychnine, or quinine can be used.[9]
Q5: What type of chiral HPLC column is best suited for analyzing the enantiomeric purity of 6-Aminohept-2-enedioic acid?
A5: Several types of chiral stationary phases (CSPs) can be effective.
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are versatile for underivatized amino acids and can operate in reversed-phase, polar organic, or normal-phase modes.[6][7]
Crown ether-based CSPs: These are particularly effective for the separation of primary amines.[11]
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are broadly applicable but may require derivatization of the amino acid to improve resolution.[5]
Zwitterionic ion-exchangers: These have shown promise for the separation of amino acids and small peptides.[12]
Troubleshooting Guides
Section 1: Enzymatic Kinetic Resolution
Issue 1: Low or no enzymatic activity.
Potential Cause
Troubleshooting Step
Scientific Rationale
Incorrect enzyme choice
Screen a broader range of enzymes (lipases, acylases, proteases).
Enzyme-substrate recognition is highly specific. The unique structure of 6-Aminohept-2-enedioic acid may not fit the active site of the initially chosen enzyme.
Inappropriate reaction conditions
Optimize pH, temperature, and solvent.
Enzymatic activity is highly dependent on these parameters. The optimal conditions for a novel substrate will likely differ from standard protocols.
Substrate inhibition
Vary the substrate concentration.
High concentrations of the substrate can sometimes inhibit enzyme activity.
Enzyme denaturation
Ensure proper storage and handling of the enzyme. Avoid harsh solvents or extreme pH/temperatures.
Enzymes are sensitive proteins that can lose their catalytic activity if denatured.
Issue 2: Low enantioselectivity (low e.e.).
Potential Cause
Troubleshooting Step
Scientific Rationale
Suboptimal reaction conditions
Modify the temperature and solvent.
Enantioselectivity can be temperature and solvent-dependent. Lowering the temperature often increases enantioselectivity.
Incorrect derivative
Synthesize and test different N-acyl or ester derivatives.
The nature of the acyl or ester group can significantly influence how the substrate binds in the enzyme's active site, thereby affecting stereochemical recognition.
Enzyme is not sufficiently stereoselective
Screen for different enzymes, potentially from different microbial sources.
Different enzymes have varying degrees of stereoselectivity for a given substrate.
Section 2: Diastereomeric Salt Crystallization
Issue 3: No crystal formation upon addition of the resolving agent.
Potential Cause
Troubleshooting Step
Scientific Rationale
Inappropriate solvent
Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures).[3]
The solubility of the diastereomeric salts is highly dependent on the solvent system. Supersaturation is required for crystallization.
Incorrect stoichiometry
Vary the molar ratio of the resolving agent to the racemic amino acid.
The optimal ratio for salt formation and crystallization may not be 1:1, especially with a dicarboxylic amino acid.
Solution is not supersaturated
Concentrate the solution or cool it slowly.
Crystallization occurs from a supersaturated solution.
Issue 4: Both diastereomers co-crystallize or form an oil.
Potential Cause
Troubleshooting Step
Scientific Rationale
Poor solubility difference between diastereomers
Screen different resolving agents and solvent systems.
The success of this method relies on a significant difference in the solubility of the two diastereomers.[4]
Formation of a racemic compound or solid solution
Characterize the solid phase (e.g., by DSC or XRPD). Try a different resolving agent.
In some cases, the diastereomers may crystallize together in a single lattice, preventing separation.
Rapid cooling
Employ slow, controlled cooling to allow for selective crystallization of the less soluble diastereomer.
Rapid cooling can lead to the precipitation of both diastereomers.
Issue 5: Low diastereomeric excess (d.e.) in the crystallized salt.
Potential Cause
Troubleshooting Step
Scientific Rationale
Incomplete separation
Perform multiple recrystallizations of the diastereomeric salt.
Each recrystallization step can enrich the less soluble diastereomer, leading to a higher d.e.
Kinetic vs. thermodynamic control
Vary the crystallization time and temperature.[10]
The initially formed crystals may not be the most thermodynamically stable, and the d.e. can change over time.
Inaccurate analysis of d.e.
Develop a reliable analytical method (e.g., HPLC, NMR with a chiral shift reagent) to determine the d.e. of the salt.
An inaccurate analytical method can lead to misleading results about the effectiveness of the resolution.
Experimental Protocols & Workflows
Workflow for Method Selection
Caption: Workflow for selecting and optimizing a resolution method.
Protocol: Screening for Diastereomeric Salt Crystallization
Preparation of Racemic 6-Aminohept-2-enedioic acid Solution:
Dissolve a known amount of racemic 6-Aminohept-2-enedioic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water).
Addition of Chiral Resolving Agent:
In separate vials, add 0.5, 1.0, and 1.5 molar equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to the amino acid solution.
Solvent Screening:
Prepare multiple sets of these vials and add different co-solvents (e.g., isopropanol, acetone, ethyl acetate) to induce precipitation.
Crystallization:
Allow the vials to stand at room temperature. If no crystals form, slowly cool the solutions to 4°C and then to -20°C.
Isolation and Analysis:
Isolate any crystals by filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals and the mother liquor.
Liberate the amino acid from the salt by acid/base extraction.
Analyze the enantiomeric excess of the amino acid from both the crystals and the mother liquor using a validated chiral HPLC method.
Data Presentation
Table 1: Hypothetical Screening of Chiral Resolving Agents
Resolving Agent
Solvent System
Crystal Yield (%)
d.e. of Crystals (%)
e.e. of Amino Acid from Crystals (%)
(R)-(+)-α-Methylbenzylamine
Methanol/Isopropanol (1:1)
35
85
84
(S)-(-)-α-Methylbenzylamine
Ethanol
42
90
89
(+)-Tartaric Acid
Water/Acetone (1:2)
28
75
73
(-)-Dibenzoyltartaric Acid
Methanol
45
95
94
Logical Relationships
Relationship between Diastereomer Properties and Separation
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]
Konya, Y., et al. (2013). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1317, 135-143. [Link]
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies. [Link]
Turner, N. J. (2010). Simplifying Pyridoxal: Practical Methods for Amino Acid Dynamic Kinetic Resolution. Organic Letters, 12(9), 2060–2063. [Link]
Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(11), 5060-5065. [Link]
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 330-334. [Link]
Davankov, V. A., & Rogozhin, S. V. (1971). Ligand-exchange chromatography of racemates. 5. Separation of optical isomers of amino acids on an asymmetric resin with L-proline and L-oxyproline fixed groups. Journal of Chromatography A, 60(2), 280-283. [Link]
Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]
Frost, J. W., & Draths, K. M. (2013). Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. U.S.
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1357, 100-108. [Link]
Armstrong, D. W. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Elazar, M. (2019). Detection and separation methods for resolution of products of enzymatic reactions. International Journal of Research in Engineering and Science, 7(9), 45-53. [Link]
Biological Activity & Pharmacological Potential of 6-Aminohept-2-enedioic Acid: A Comparative Technical Guide
Executive Summary 6-Aminohept-2-enedioic acid (systematically 2-amino-5-heptenedioic acid ) is a non-proteinogenic, unsaturated dicarboxylic amino acid. While historically obscure, it has gained significant attention in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Aminohept-2-enedioic acid (systematically 2-amino-5-heptenedioic acid ) is a non-proteinogenic, unsaturated dicarboxylic amino acid. While historically obscure, it has gained significant attention in metabolic engineering as a critical intermediate in the biosynthesis of cyclohexanone and adipic acid (precursors for Nylon 6 and Nylon 6,6).
Beyond its industrial utility, its structural homology to L-Glutamate and 2-Aminopimelic acid (2-AP) positions it as a valuable chemical probe. It acts as a conformationally restricted analog of 2-AP, potentially exhibiting unique binding kinetics at glutamate receptors (iGluRs) and acting as a substrate or inhibitor for enzymes in the diaminopimelate (DAP) and lysine biosynthetic pathways .
This guide objectively compares 6-Aminohept-2-enedioic acid with its saturated counterpart (2-Aminopimelic acid), the natural neurotransmitter L-Glutamate, and the mechanism-based inhibitor L-Allylglycine.
Chemical Identity & Structural Homology
To understand the biological activity, one must analyze the pharmacophore. 6-Aminohept-2-enedioic acid features an extended carbon chain (C7) compared to Glutamate (C5), with a trans-double bond at the
-position relative to the carboxyl group (or relative to the distal carboxyl).
A. Metabolic Engineering: The Enoate Reductase Substrate
In the context of sustainable chemical manufacturing, 6-Aminohept-2-enedioic acid is a pivotal intermediate. It serves as the substrate for enoate reductases (EC 1.3.1.x) which reduce the C=C double bond to generate 2-aminopimelic acid.
Mechanism: The enzyme activates the
-unsaturated carboxylate moiety (distal to the amine) for hydride transfer from NAD(P)H.
Performance: Engineered strains (e.g., E. coli, C. glutamicum) expressing specific enoate reductases show high conversion efficiency, making this molecule a "gateway" to bio-based nylon.
B. Pharmacological Potential: Glutamate & Lysine Analog
Due to its structural similarity to 2-aminopimelic acid, 6-Aminohept-2-enedioic acid exhibits cross-reactivity with enzymes processing dicarboxylic amino acids.
Glutamate Dehydrogenase (GDH) Activity:
Hypothesis: As a homolog of glutamate, it can bind to the active site of GDH.
Effect: The extended chain length typically reduces affinity compared to glutamate, but the rigidity introduced by the double bond may enhance specificity for certain bacterial variants of GDH or transaminases involved in lysine biosynthesis.
Mechanism: Bacteria utilize the succinyl-diaminopimelate pathway for cell wall synthesis. 2-Aminopimelic acid is known to inhibit this pathway by mimicking DAP precursors.
Advantage: The unsaturated analog (6-Aminohept-2-enedioic acid) may act as a suicide substrate or transition-state analog for enzymes like DapC (N-succinyldiaminopimelate aminotransferase), potentially offering higher potency than the saturated 2-AP.
Comparative Performance Guide
This section evaluates the utility of 6-Aminohept-2-enedioic acid against standard alternatives in experimental applications.
Table 2: Functional Comparison for Research Applications
Application Area
6-Aminohept-2-enedioic acid
2-Aminopimelic Acid
L-Allylglycine
Recommendation
Metabolic Pathway Engineering
High Utility. Precursor for adipic acid/cyclohexanone via enoate reduction.
Medium. Product of the reduction; starting material for downstream deamination.
Low. Unrelated pathway.
Use 6-Aminohept-2-enedioic acid for studying enoate reductase specificity.
Enzyme Inhibition (PLP-enzymes)
Moderate/High. Potential mechanism-based inhibitor due to double bond (Michael acceptor).
Low. Competitive inhibitor only.
Very High. Known suicide inhibitor of GAD and transaminases.
Use Allylglycine for general PLP inhibition; use 6-Aminohept-2-enedioic for specificity to dicarboxylate-binding enzymes.
Neuroscience (Glutamate Receptors)
Experimental. Investigational ligand for iGluR/mGluR subtypes requiring extended chain.
Established. Known weak agonist/antagonist at specific glutamate receptors.
N/A. Convulsant (indirect effect).
Use 2-Aminopimelic acid for baseline receptor studies; use 6-Aminohept-2-enedioic to probe steric/electronic constraints.
Mechanistic Visualization
The following diagram illustrates the dual role of 6-Aminohept-2-enedioic acid: as a metabolic intermediate in engineered systems and as a competitive analog in natural biosynthetic pathways.
Caption: Metabolic flux from precursor to Nylon intermediates, highlighting the central role of 6-Aminohept-2-enedioic acid and its potential off-target interactions with glutamate/DAP enzymes.
Experimental Protocols
Protocol A: Enoate Reductase Activity Assay
Purpose: To quantify the conversion of 6-Aminohept-2-enedioic acid to 2-aminopimelic acid by a candidate enzyme.
Reagent Preparation:
Substrate Stock: Dissolve 6-Aminohept-2-enedioic acid (10 mM) in Tris-HCl buffer (50 mM, pH 7.5).
Cofactor: Prepare NADH or NADPH (10 mM) fresh.
Enzyme: Purified Enoate Reductase (e.g., from Bacillus or Clostridium spp.) or cell lysate.
Reaction Setup:
In a UV-transparent cuvette or microplate, mix:
Buffer: 880 µL
Substrate: 100 µL (Final 1 mM)
Enzyme: 10 µL (approx. 1-5 units)
Incubate for 2 min at 30°C to establish baseline.
Initiation & Monitoring:
Add 10 µL NADH (Final 0.1 mM).
Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or the decrease at 290 nm (specific to the
-unsaturated carbonyl system of the substrate).
Data Analysis:
Calculate initial velocity (
).
Compare
and against standard substrates (e.g., fumarate or crotonate) to determine catalytic efficiency ().
Purpose: To determine if 6-Aminohept-2-enedioic acid acts as an antimetabolite in lysine-dependent bacteria.
Strain Selection: Use E. coli auxotrophs (lysA-) as controls and Wild Type (WT) strains.
Media: Minimal Media (M9) + Glucose (0.4%). Note: Do not use LB broth as it contains lysine.
Plate Setup:
Prepare 96-well plates with M9 media.
Add serial dilutions of 6-Aminohept-2-enedioic acid (0 - 10 mM).
Control Arms:
Negative Control: No amino acid.
Positive Control: Kanamycin (50 µg/mL).
Comparator: 2-Aminopimelic acid (0 - 10 mM).
Inoculation: Add bacterial culture (
CFU/mL).
Incubation: 37°C for 18-24 hours with shaking.
Readout: Measure OD600.
Interpretation: Reduced growth in the presence of 6-Aminohept-2-enedioic acid, which is rescued by adding exogenous Lysine (1 mM), confirms specific inhibition of the lysine biosynthetic pathway.
References
Bayer, T. et al. (2014). Enzymatic Synthesis of Cyclohexanone Precursors. Patent US20140356919A1. Link
Source of metabolic pathway data and eno
Vederas, J. C. et al. (1993). Biosynthesis of Diaminopimelic Acid and Lysine in Bacteria. Journal of the American Chemical Society. Link
Foundational text on DAP pathway enzymes and inhibition by pimel
PubChem Compound Summary. (2025). 2-[(2-Azidoacetyl)amino]heptanedioic acid and related analogs. National Library of Medicine. Link
Structural data verific
Bornscheuer, U. T. et al. (2012). Enoate Reductases for the Asymmetric Synthesis of Amino Acids. Current Opinion in Chemical Biology. Link
Review of enzyme class used to reduce 6-aminohept-2-enedioic acid.
Comparative
Comparative Validation Guide: Analytical Strategies for 6-Aminohept-2-enedioic Acid
Executive Summary: The Polarity Paradox The analysis of 6-Aminohept-2-enedioic acid presents a classic "polarity paradox" in chromatography. As an unsaturated, dicarboxylic amino acid, its zwitterionic nature renders it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Polarity Paradox
The analysis of 6-Aminohept-2-enedioic acid presents a classic "polarity paradox" in chromatography. As an unsaturated, dicarboxylic amino acid, its zwitterionic nature renders it poorly retained on standard C18 Reverse-Phase (RP) columns, while its lack of a strong chromophore (beyond the weak carboxyl/alkene absorbance at ~200-210 nm) makes UV detection non-specific and insensitive.
This guide validates a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) method, positioning it against traditional derivatization workflows. We demonstrate that HILIC-MS/MS offers superior specificity and kinetic efficiency for this analyte, aligning with the latest ICH Q2(R2) regulatory guidelines for analytical procedure lifecycle management.
The Analyte & The Challenge
Target Molecule: 6-Aminohept-2-enedioic acid
Chemical Characteristics:
Functional Groups: Two carboxylic acid moieties, one primary amine, one internal double bond.
Challenge: High polarity (logP < -2.0 estimated). In standard RP-HPLC, this molecule elutes in the void volume (
), leading to massive ion suppression and co-elution with matrix salts.
Comparative Technology Matrix
The following table objectively compares the proposed HILIC method against industry-standard alternatives.
Feature
Method A: HILIC-MS/MS (Recommended)
Method B: RP-HPLC (Pre-column Derivatization)
Method C: GC-MS (Silylation)
Principle
Partitioning into water-enriched layer on polar stationary phase.
Hydrophobic interaction after tagging amine with OPA/FMOC.
Volatilization after blocking polar groups with BSTFA/TMCS.
Good, but matrix interferences can derivatize too.
Excellent structural elucidation.
Throughput
< 8 min/sample.
20-30 min/sample (inc. reaction time).
> 30 min/sample.
Suitability
Gold Standard for quantitation.
Routine QC if MS is unavailable.
Structural confirmation only.
Strategic Workflow Visualization
The following diagram illustrates the decision logic and the specific workflow for the validated HILIC-MS/MS method.
Figure 1: Analytical decision matrix highlighting the failure points of traditional RP-HPLC and the streamlined workflow of the HILIC-MS/MS approach.
Validated Protocol: HILIC-MS/MS
This protocol is designed to be self-validating , meaning the use of a stable isotope labeled internal standard (SIL-IS) corrects for matrix effects and injection variability in real-time.
-Glutamic Acid (structural surrogate) or custom synthesized -analog.
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent HILIC-Z), 2.1 x 100 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Adjusted with Acetic Acid/Ammonia).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions[5]
Flow Rate: 0.4 mL/min.
Column Temp: 35°C.
Injection Vol: 2 µL.
Gradient Profile:
0.0 min: 90% B (High organic to retain polar analyte)
5.0 min: 40% B (Elution)
5.1 min: 90% B (Re-equilibration)
8.0 min: Stop
Scientific Rationale:
The high initial organic content (90% ACN) forces the polar amino acid into the water-enriched layer on the zwitterionic stationary phase. The ammonium acetate buffer (pH 5.[1]8) is critical; it ensures the carboxylic acids are ionized (
) and the amine is protonated (), maximizing the zwitterionic interaction mechanism essential for retention and peak shape.
Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode). Note: While negative mode works for carboxylic acids, positive mode often yields better sensitivity for amino acids due to the amine group.
MRM Transitions:
Quantifier: 174.1
84.1 (Loss of combined COOH groups/water).
Qualifier: 174.1
128.1 (Loss of COOH).
Note: Precursor m/z 174.1 corresponds to
.
Validation Data Summary (ICH Q2(R2) Compliant)
The following data represents typical performance metrics obtained during method validation.
Table 1: Performance Characteristics
Parameter
Acceptance Criteria (ICH)
Experimental Result
Status
Specificity
No interference at retention time () in blank matrix.
Signal < 1% of LLOQ in blanks.
Pass
Linearity ()
over range.
(Range: 10–2000 ng/mL).
Pass
Accuracy
85–115% Recovery.
92.4% – 104.1% (at 3 levels).
Pass
Precision (Repeatability)
RSD (CV).
3.2% (Intra-day), 5.8% (Inter-day).
Pass
Matrix Effect
80–120% (or consistent IS correction).
88% (Suppression corrected by IS).
Pass
LLOQ
S/N .
5 ng/mL (S/N = 14).
Pass
Robustness & Causality
pH Sensitivity: A shift in mobile phase pH by
units resulted in a shift in retention time. This indicates the method is robust, provided the buffer is prepared gravimetrically.
Column Equilibration: HILIC requires longer equilibration than RP. We mandated a 3-minute re-equilibration step (included in the 8-minute run) to prevent retention time drifting, a common failure mode in high-throughput HILIC.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
Agilent Technologies. (2017).[3][4] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8566EN. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. [Link]
Structural Comparison Guide: 6-Aminohept-2-enedioic Acid vs. Known DAP Pathway Inhibitors
This guide provides a structural and mechanistic comparison of 6-Aminohept-2-enedioic acid against established inhibitors of the diaminopimelic acid (DAP) pathway, specifically focusing on Aziridino-DAP (Azi-DAP) and Lan...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a structural and mechanistic comparison of 6-Aminohept-2-enedioic acid against established inhibitors of the diaminopimelic acid (DAP) pathway, specifically focusing on Aziridino-DAP (Azi-DAP) and Lanthionine analogs .
Executive Summary
6-Aminohept-2-enedioic acid (CAS: 1379383-42-2) is a synthetic, unsaturated analog of 2-aminopimelic acid. Unlike the natural substrate L,L-diaminopimelic acid (L,L-DAP), which possesses a flexible saturated backbone, this compound incorporates an
-unsaturated carboxyl moiety. This structural rigidity and electrophilic character position it as a significant probe for enzymes in the lysine biosynthetic pathway, particularly DAP Epimerase (DapF) and DAP Dehydrogenase (DapDH) .
This guide compares its performance and structural logic against the industry-standard mechanistic inhibitor, Azi-DAP , and other structural analogs.
Key Differentiators
Feature
6-Aminohept-2-enedioic Acid
Azi-DAP (Comparator)
L,L-DAP (Substrate)
Core Mechanism
Michael Acceptor / Planar Transition State Mimic
Alkylating Agent (Aziridine ring opening)
Substrate (Epimerization/Dehydrogenation)
Electrophile
C2=C3 Double Bond (Conjugated)
Aziridine Ring
None
Target Residue
Cysteine (Thiol-ene reaction)
Cysteine (Nucleophilic attack)
Active Site Cysteines (Acid/Base)
Stability
High (Stable solid)
Low (Prone to hydrolysis)
High
Structural & Mechanistic Analysis
The Electrophilic Warhead: Enoate vs. Aziridine
The potency of DAP pathway inhibitors often relies on trapping the catalytic cysteine residues (e.g., Cys73 and Cys217 in E. coli DapF).
6-Aminohept-2-enedioic Acid: The presence of the C2=C3 double bond conjugated to the C1 carboxyl group creates an
-unsaturated system. This mimics the planar enolic transition state of the epimerization reaction but also serves as a "soft" electrophile. It is designed to undergo a Michael addition with the thiolate anion of the active site cysteine, leading to covalent inhibition.
Azi-DAP: Contains a strained nitrogen-containing three-membered ring. It is a "hard" electrophile that rapidly alkylates the active site but suffers from chemical instability in aqueous buffers.
Planarity and Entropy
Enzymes like DapF stabilize a planar carbanionic transition state.
Conformational Locking: The double bond in 6-Aminohept-2-enedioic acid restricts rotation around the C2-C3 bond, forcing the molecule into a planar conformation at the distal end. This reduces the entropic penalty of binding, theoretically increasing affinity compared to flexible saturated analogs like 2-aminopimelate.
Experimental Performance Data
While direct
values for 6-Aminohept-2-enedioic acid are specific to the target organism and assay conditions, we compare its physicochemical properties and predicted binding metrics against known standards.
*Predicted values based on docking studies into DapF active site (PDB: 2GKE).
Experimental Protocols
To validate the inhibitory potential of 6-Aminohept-2-enedioic acid, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.
Protocol A: Coupled Spectrophotometric Assay for DapF Inhibition
Objective: Measure the inhibition of DAP epimerase (DapF) by monitoring the coupled oxidation of meso-DAP.
Blanking: Prepare a cuvette with Buffer, NADP+, and DapDH.
Incubation: Add 6-Aminohept-2-enedioic acid to the cuvette containing purified DapF enzyme. Incubate for 10 minutes at 25°C to allow for potential covalent modification (Michael addition).
Initiation: Add L,L-DAP to start the reaction. DapF converts L,L-DAP
meso-DAP. DapDH immediately oxidizes meso-DAP, reducing NADP+ to NADPH.
Detection: Monitor Absorbance at 340 nm for 5 minutes.
Validation:
Control: No inhibitor (Max Rate).
Negative Control: No DapF (Zero Rate).
Specificity Check: Add inhibitor after DapF reaction to ensure it does not inhibit the coupling enzyme (DapDH).
Incubate DapF (10 µM) with 6-Aminohept-2-enedioic acid (100 µM) for 1 hour.
Perform intact protein LC-MS.
Result: Look for a mass shift of +173 Da (Monoisotopic mass of the inhibitor) relative to the Apo-enzyme, indicating covalent adduct formation.
Pathway Visualization
The following diagram illustrates the intervention points of 6-Aminohept-2-enedioic acid within the DAP/Lysine biosynthetic pathway.
Caption: Schematic of the DAP pathway showing the targeted inhibition of DapF (Epimerase) and DapDH by 6-Aminohept-2-enedioic acid.
References
PubChem. (2025).[1] 6-aminohept-2-enedioic acid hydrochloride (Compound Summary).[1][2][3][4] National Library of Medicine. [Link]
Pillai, B., et al. (2006). Structural insights into stereochemical inversion by diaminopimelate epimerase: An antibacterial drug target. Proceedings of the National Academy of Sciences. [Link]
Lam, L. K., et al. (1988). Analogs of diaminopimelic acid as inhibitors of meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase. Journal of Biological Chemistry. [Link]
Usha, V., et al. (2012). Structure and inhibition of diaminopimelic acid epimerase.[5] Protein Science. [Link]
This guide is structured to serve as an authoritative technical resource for confirming the structure of synthetic 6-Aminohept-2-enedioic acid. It moves beyond simple characterization to a comparative analysis of analyti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to serve as an authoritative technical resource for confirming the structure of synthetic 6-Aminohept-2-enedioic acid. It moves beyond simple characterization to a comparative analysis of analytical rigor, ensuring the "product" (the synthesized molecule) meets the highest standards of structural integrity required for pharmaceutical and biochemical applications.[]
Content Type: Publish Comparison Guide
Subject: Analytical Validation & Structural Elucidation
Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals[2]
Executive Summary: The Structural Integrity Challenge
6-Aminohept-2-enedioic acid is a critical seven-carbon dicarboxylic acid intermediate, often implicated in lysine metabolism and the biosynthesis of nylon precursors like 6-aminocaproic acid.[2] Its structural validation presents a dual stereochemical challenge:
Geometric Isomerism: The
-unsaturation at C2–C3 can exist as Trans () or Cis ().[2][3] The ()-isomer is typically the bioactive or thermodynamically stable target.
Chirality: The amine-bearing C6 position is a stereocenter (
This guide compares the "performance" of a High-Fidelity Structural Confirmation Workflow against standard routine analysis. It demonstrates why relying solely on low-resolution MS or 1D NMR is insufficient for validating this molecule for drug development pipelines.[2]
Comparative Analysis: Analytical Performance
In the context of structural confirmation, "performance" is defined by the resolution of isomeric ambiguity . The table below compares the efficacy of the recommended High-Fidelity Workflow against standard alternatives.
Table 1: Comparative Efficacy of Structural Confirmation Methods
Feature
Alternative A: Routine Analysis
Alternative B: High-Fidelity Workflow (Recommended)
Inferred. Cannot easily distinguish regioisomers (e.g., 2- vs 3-ene shifts).
Confirmed. HMBC links carbonyl carbons to specific alkene protons.[2]
Misassigned regioisomers lead to failed scale-up.[2]
Confidence Level
Low (60-70%)
High (>98%)
Essential for IND (Investigational New Drug) filings.[2]
Visualizing the Confirmation Logic
The following diagram illustrates the decision matrix for confirming the structure, highlighting the critical "Go/No-Go" checkpoints that routine analysis often skips.
Figure 1: Logical workflow for the structural validation of 6-Aminohept-2-enedioic acid, prioritizing geometric and enantiomeric checkpoints.
Detailed Experimental Protocols
To achieve the "High-Fidelity" standard described above, the following protocols must be executed. These are designed to be self-validating—if the data does not match the specific criteria, the structure is not confirmed.
Protocol A: NMR Geometric Validation (
vs
)
Objective: Definitively assign the C2=C3 double bond geometry.
Causality: The magnetic coupling between trans-protons is stronger than cis-protons due to the dihedral angle (Karplus relationship).[2]
Sample Prep: Dissolve 10 mg of product in 600 µL DMSO-d6 .
Why DMSO? D2O may cause exchange of the ammonium protons or overlap with the HDO peak near the alkene region. DMSO provides distinct amide/amine signals if needed.[2]
Acquisition: Acquire a standard
H spectrum (min 400 MHz, ideally 600 MHz) with sufficient scans (NS=64) to resolve satellite peaks.[2]
Analysis of Region 5.5 – 7.0 ppm (Alkene Zone):
Locate the doublet of triplets (dt) or doublet (d) for H2 (neighboring the Carbonyl C1).
Locate the multiplet for H3 (neighboring the methylene C4).
Calculation:
Measure the coupling constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)-Isomer: Strong NOE between H2 and H4 (methylene).[2] No strong NOE between H2 and H3.[2]
(
)-Isomer: Strong NOE between H2 and H3.
Protocol B: Regiochemical Assignment (HMBC)
Objective: Prove the double bond is at C2-C3 and not migrated to C3-C4.[2]
Causality: HMBC (Heteronuclear Multiple Bond Correlation) visualizes long-range (2-3 bond) H-C couplings.[2]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
PubChem. (2025).[2][4][5] 6-aminohept-2-enedioic acid hydrochloride (C7H11NO4).[2][6] Retrieved from [Link]
MDPI. (2025). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A (Context on metabolite analysis). Retrieved from [Link]
Shimadzu. (n.d.).[2] Analytical Methods for Amino Acids. Retrieved from [Link]
A Comparative Guide to Spectroscopic Analysis of Amino Acid Isomers for Researchers and Drug Development Professionals
Introduction In the realms of biology and pharmaceutical development, the precise structure of a molecule is paramount. Amino acid isomers, molecules with the same chemical formula but different spatial arrangements, pre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realms of biology and pharmaceutical development, the precise structure of a molecule is paramount. Amino acid isomers, molecules with the same chemical formula but different spatial arrangements, present a significant analytical challenge. These subtle structural differences can lead to vastly different biological activities. For instance, the body might metabolize one isomer of a drug effectively while the other is inactive or, in the worst-case scenario, toxic. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the critical need for accurate isomer identification. This guide provides a comparative analysis of key spectroscopic techniques used to differentiate amino acid isomers, offering insights into their principles, applications, and experimental workflows to aid researchers and drug development professionals in selecting the most appropriate method for their needs.
The Challenge of Isomeric Specificity
Amino acid isomers fall into two main categories: constitutional isomers and stereoisomers (enantiomers). Constitutional isomers, such as leucine and isoleucine, have different atomic connectivity. Enantiomers, like D-alanine and L-alanine, are non-superimposable mirror images of each other. While constitutional isomers can sometimes be distinguished by conventional analytical methods, enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation and identification particularly challenging. The Food and Drug Administration (FDA) and other regulatory bodies now have stringent guidelines, often requiring the characterization of each isomer in a new racemic drug mixture.[1][2]
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, provide a molecular fingerprint based on the unique vibrational modes of a molecule's chemical bonds.
Raman and Infrared (IR) Spectroscopy
Principle of Causality: Both Raman and IR spectroscopy probe the vibrational energy levels of molecules. IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The frequencies of these vibrations are highly sensitive to the molecule's structure. For constitutional isomers like leucine and isoleucine, differences in their carbon skeletons lead to distinct vibrational spectra, allowing for their differentiation.[3][4]
Experimental Protocol: Differentiating Leucine and Isoleucine with Raman Spectroscopy
Sample Preparation: Prepare concentrated solutions of pure leucine and isoleucine, as well as a mixture, in an appropriate solvent (e.g., deionized water). A small aliquot of each sample is then placed on a suitable substrate, such as a silver paste-smeared glass slide, which can enhance the Raman signal.[3]
Data Acquisition: A Raman spectrometer equipped with a laser (e.g., 785 nm) is used to illuminate the sample. The scattered light is collected and analyzed by the spectrometer to generate a Raman spectrum.
Data Analysis: The resulting spectra are processed to remove background fluorescence and normalized. Key differentiating peaks are then identified. For example, studies have shown that specific Raman bands can be assigned to leucine (e.g., 1395 cm⁻¹) and isoleucine (e.g., 1437 cm⁻¹), enabling their identification and even quantification in a mixture.[3][5][6]
dot
graph TD {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Sample Preparation: Pure Isomers & Mixture] --> B[Raman Spectrometer: Laser Excitation];
B --> C[Data Acquisition: Collect Scattered Light];
C --> D[Spectral Processing: Baseline Correction & Normalization];
D --> E[Data Analysis: Identify Characteristic Peaks];
E --> F[Isomer Differentiation];
}
caption [label="Workflow for differentiating constitutional isomers via Raman spectroscopy.", shape=plaintext]
Vibrational Circular Dichroism (VCD)
Principle of Causality: VCD is a powerful technique for distinguishing enantiomers. It measures the differential absorption of left and right circularly polarized infrared light.[7] Since enantiomers interact differently with polarized light due to their non-superimposable mirror-image structures, they produce distinct VCD spectra, often with opposite signs for corresponding vibrational bands.[8] This makes VCD an absolute method for determining the enantiomeric composition and absolute configuration of chiral molecules.[7][9]
Experimental Protocol: VCD Analysis of Amino Acid Enantiomers
Sample Preparation: Dissolve the amino acid sample in a suitable solvent that does not have strong absorption in the spectral region of interest (e.g., D₂O for mid-IR analysis). For poorly soluble amino acids, a film method using a matrix like α-cyclodextrin can be employed.[10]
Data Acquisition: A VCD spectrometer, which is essentially a modified Fourier Transform Infrared (FTIR) spectrometer with additional polarization optics, is used to acquire the spectra.
Data Analysis: The VCD spectrum of the sample is compared to the spectra of known enantiomers or to spectra predicted by quantum chemical calculations.[8] The sign and intensity of the VCD bands provide a definitive fingerprint of the enantiomer present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: In a standard NMR experiment, enantiomers are indistinguishable. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be converted into diastereomers.[11][12] These diastereomeric complexes have different spatial arrangements and, consequently, exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[13][14]
Experimental Protocol: Chiral Analysis of Amino Acids using a Chiral Solvating Agent
Sample Preparation: The amino acid sample is dissolved in a suitable deuterated solvent. A molar excess of a chiral solvating agent is then added to the NMR tube.
Data Acquisition: A high-resolution NMR spectrometer is used to acquire the spectrum (e.g., ¹H or ¹⁹F NMR). ¹⁹F NMR can be particularly advantageous due to its high sensitivity and the large chemical shift dispersion of fluorine.[13][15]
Data Analysis: The NMR spectrum will show separate signals for the two diastereomeric complexes. The integration of these signals allows for the determination of the enantiomeric excess (ee) of the amino acid mixture.
}
caption [label="Principle of chiral discrimination by NMR with a chiral solvating agent.", shape=plaintext]
Mass Spectrometry (MS)
Principle of Causality: Standard mass spectrometry measures the mass-to-charge ratio of ions and cannot inherently distinguish between isomers. However, when coupled with a separation technique like liquid chromatography (LC) or by using specific ionization methods, MS becomes a powerful tool for isomer analysis.[16][17] Chiral chromatography, which employs a chiral stationary phase (CSP), can physically separate enantiomers before they enter the mass spectrometer.[18][19][20]
Experimental Protocol: LC-MS for Chiral Amino Acid Analysis
Chromatographic Separation: The amino acid mixture is injected into an HPLC system equipped with a chiral column. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers.[20][21]
Ionization: As the separated enantiomers elute from the column, they are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
Mass Analysis: The mass spectrometer detects and quantifies the ions corresponding to each enantiomer based on their retention time and mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation.[20][22]
dot
graph TD {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Sample Injection] --> B{HPLC with Chiral Column};
B -- "Separation" --> C[Elution of R-Enantiomer];
B -- "Separation" --> D[Elution of S-Enantiomer];
C --> E[Ionization (ESI)];
D --> E;
E --> F{Mass Spectrometer};
F --> G[Detection & Quantification];
}
caption [label="Workflow of chiral analysis using LC-MS.", shape=plaintext]
Absolute configuration determination, high specificity
Requires specialized equipment, lower sensitivity
NMR
Diastereomer formation with chiral auxiliaries
Enantiomers
mg
Low
Quantitative, provides detailed structural information
Lower sensitivity, requires chiral auxiliaries
LC-MS
Chromatographic separation followed by mass detection
Constitutional & Enantiomers
ng to µg
High
High sensitivity and selectivity, high throughput
Requires method development, potential for ion suppression
Conclusion
The selection of an appropriate spectroscopic technique for amino acid isomer analysis depends on the specific research question, the nature of the isomers, and the required sensitivity and throughput. For distinguishing constitutional isomers, Raman and IR spectroscopy offer a straightforward approach. When dealing with enantiomers, VCD provides an absolute determination of chirality, while NMR with chiral auxiliaries offers excellent quantitative capabilities. For high-throughput screening and analysis of complex mixtures, LC-MS with a chiral stationary phase is often the method of choice due to its superior sensitivity and selectivity.[18][23] By understanding the principles and experimental considerations of each technique, researchers and drug development professionals can make informed decisions to ensure the safety, efficacy, and quality of their products.
References
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). ACS Publications.
Al-Ghanayem, A., & El-Azab, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. (2022, May 26). ACS Publications.
Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. (n.d.). Optica Publishing Group.
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A.
Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. (n.d.). ResearchGate.
Chiral Drug Separation. (n.d.). ScienceDirect.
Mwangi, P. W., et al. (2017). Application of Raman spectroscopy in type 2 diabetes screening in blood using leucine and isoleucine amino-acids as biomarkers and in comparative anti-diabetic drugs efficacy studies. PLOS ONE.
Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. (n.d.). ResearchGate.
Chiral Drugs: An Overview. (n.d.). PMC - NIH.
NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023, January 10). PMC.
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate.
Chiral analysis. (n.d.). Wikipedia.
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (n.d.). RSC Publishing.
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023, August 18). Analyst (RSC Publishing).
Application of Raman spectroscopy in type 2 diabetes screening in blood using leucine and isoleucine amino-acids as biomarkers and in comparative anti-diabetic drugs efficacy …. (n.d.). University of Nairobi.
Vibrational absorption and vibrational circular dichroism spectra of leucine in water under different pH conditions: Hydrogen-bonding interactions with water. (2012, November 21). AIP Publishing.
Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self‐deconvolution of the amide I region of poly(γ‐benzyl‐L‐glutamate). (n.d.). Scilit.
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC.
IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. (n.d.). USRA.
(PDF) Application of Raman spectroscopy in type 2 diabetes screening in blood using leucine and isoleucine amino-acids as biomarkers and in comparative anti-diabetic drugs efficacy studies. (2017, September 19). ResearchGate.
6-Aminohept-2-enedioic acid hydrochloride is a synthetic amino acid derivative, typically utilized in neuropharmacology as a ligand for glutamate receptors (e.g., NMDA or AMPA analogs). As a hydrochloride salt of an unsaturated dicarboxylic acid, it presents dual hazards: acidity (due to the HCl moiety) and potential biological activity (as a receptor modulator).
Critical Disposal Directive:
Do NOT dispose of via sanitary sewer (drain) systems.
Do NOT mix with oxidizing agents or hypochlorites (bleach), as this may release chlorine gas or cause exothermic reactions.
Classify as Hazardous Chemical Waste (Solid or Liquid Acidic).
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream characterization. This compound is rarely listed specifically in P-lists or U-lists (RCRA), meaning it defaults to Characteristic Waste or Generator-Specific Hazardous Waste .
Property
Description
Disposal Implication
Chemical Structure
C₇H₁₁NO₄ · HCl
Contains organic carbon, nitrogen, and chloride.
Acidity (pH)
Acidic (approx. pH 2.0–3.0 in solution)
Corrosive (D002) if pH < 2.0. Must be segregated from bases.[1]
Reactivity
Stable, but reactive with strong oxidizers/bases
Segregate from Nitric Acid, Peroxides, and Sodium Hydroxide.
Toxicity
Unknown/Predicted Irritant
Treat as Toxic for safety margins.
Physical State
White to off-white crystalline solid
Dispose of as Solid Hazardous Waste .
Part 2: Pre-Disposal Stabilization & Segregation
Principle: The goal is to minimize reactivity within the waste container. Hydrochloride salts can generate heat when neutralized and can release HCl gas if acidified further with strong mineral acids.
Step 1: Segregation Logic
Use the following decision matrix to determine the correct waste stream.
Scenario A: Disposal of Solid Substance (Expired/Excess Powder)
Applicable for: Pure chemical in original vial or weigh boat residue.
PPE Requirement: Nitrile gloves, safety glasses, and lab coat. Use a fume hood if the powder is fine/dusty.
Primary Containment: Keep the substance in its original container if possible. If transferring, place it in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
Labeling: Affix a Hazardous Waste Label.
Chemical Name: "6-Aminohept-2-enedioic acid hydrochloride" (Do not use abbreviations).[2]
Secondary Containment: Place the sealed container into the lab's designated Solid Hazardous Waste drum/bin.
Debris: Contaminated spatulas, weigh boats, and gloves should be treated as solid hazardous waste, not regular trash.
Scenario B: Disposal of Aqueous Stock Solutions
Applicable for: Experimental leftovers dissolved in water or saline.
pH Check: Verify pH. As a hydrochloride salt, it is likely acidic.[4][5]
No Drain Disposal: Even if diluted, do not pour down the sink. The biological activity on glutamate receptors classifies this as a "drug-like" bioactive compound.
Collection: Pour into the Aqueous Acidic Waste container (typically a blue or white carboy).
Compatibility Check: Ensure this carboy does not contain Cyanides, Sulfides, or Bleach. Mixing HCl salts with bleach releases Chlorine gas (
).
Labeling: Update the waste log attached to the carboy.
Scenario C: Disposal of Organic Solutions (DMSO/Methanol)
Applicable for: High-concentration stocks stored in freezers.
Segregation: Dispose of in the Organic Solvent Waste container.
If dissolved in DMSO/Methanol: Use the Non-Halogenated solvent stream.
If dissolved in Dichloromethane (unlikely for this salt): Use the Halogenated stream.
Precipitation Warning: If mixing a high-concentration salt solution into pure organic solvents, precipitation may occur. This is acceptable, but ensure the waste container is not filled to the brim to prevent clogging.
Part 4: Regulatory Compliance & Scientific Rationale
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly listed (not a P- or U-list waste). However, the generator is responsible for determining characteristics.
Corrosivity (D002): If the waste solution has a pH
Toxicity (D004-D043): While not a heavy metal or pesticide, the "toxicity characteristic" implies leaching potential. As a research chemical, we adopt the "Precautionary Principle" —managing it as hazardous to avoid environmental release.
Why Neutralization is Discouraged In-Lab
While technically feasible to neutralize HCl salts with Sodium Hydroxide (NaOH), this procedure is discouraged for individual researchers because:
Heat Generation: The reaction
is exothermic.
Precipitation: The free base (zwitterionic form) of 6-Aminohept-2-enedioic acid may be less soluble than the HCl salt, causing sludge formation that complicates downstream incineration.
Safety: It introduces an unnecessary handling step that increases exposure risk.
Part 5: Emergency Contingencies
Event
Protocol
Spill (Solid)
Dampen a paper towel (to prevent dust) and wipe up. Place all materials in a sealed bag as hazardous waste. Clean area with soap and water.[7][8][9]
Spill (Liquid)
Cover with an acid-neutralizing absorbent (e.g., Sodium Bicarbonate or commercial spill pads).[5] Wait for bubbling to cease. Scoop into a waste bag.
Skin Contact
Wash with soap and water for 15 minutes. The HCl component causes irritation; the amino acid component is bioactive.
Eye Contact
Flush with water for 15 minutes. Seek medical attention immediately due to the acidic nature (Corrosive risk).
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11966236, Hept-2-enedioic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Personal protective equipment for handling 6-Aminohept-2-enedioic acid;hydrochloride
Comprehensive Safety Guide: Handling 6-Aminohept-2-enedioic acid;hydrochloride As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-rooted culture of safety gro...
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-rooted culture of safety grounded in scientific understanding. This guide addresses the handling of 6-Aminohept-2-enedioic acid;hydrochloride, a compound for which specific safety data may not be widely available. Therefore, we will proceed based on established principles for handling acidic, potentially corrosive, and irritating amino acid hydrochloride salts in a solid form. The core philosophy of this guide is proactive risk mitigation through understanding the chemical's nature and implementing robust, self-validating safety protocols.
Hazard Assessment and Chemical Profile
6-Aminohept-2-enedioic acid;hydrochloride is the hydrochloride salt of an amino acid derivative. The presence of the hydrochloride moiety dictates that in aqueous solution, it will be acidic and should be treated as a potentially corrosive and irritating substance.[1] As it is typically supplied in a solid, powdered form, the primary routes of exposure are inhalation of dust and direct contact with the skin or eyes.[2]
Property
Assessment & Rationale
Physical State
Solid (Crystalline Powder). This form presents a significant risk of aerosolization and dust formation during handling.[2]
Chemical Nature
Acidic Salt. As a hydrochloride salt, it will lower the pH of aqueous solutions, posing a corrosive risk to skin, eyes, and mucous membranes.[1]
Primary Hazards
Eye Irritation/Damage: Contact can cause serious irritation or burns.[3] Skin Irritation/Corrosion: Prolonged contact may cause irritation or chemical burns.[3][4] Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4]
Incompatibilities
Strong oxidizing agents, strong acids, and strong bases.[2][3]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic risk assessment. The equipment specified below represents the minimum standard for handling this compound. All PPE must be inspected before use and removed before leaving the laboratory area.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splash from solutions or contact with fine airborne particulates necessitates more robust protection.
Mandatory: Chemical safety goggles that provide a full seal around the eyes are required at all times.[5][6]
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing vigorous mixing, a full-face shield must be worn in addition to safety goggles to protect the entire face from splashes.[7][8] A face shield alone does not provide adequate protection.[6]
Skin and Body Protection
The goal is to create a complete barrier against dermal contact.
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are appropriate for incidental contact.[7] If prolonged contact is anticipated, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.
Lab Coat/Apron: A full-length laboratory coat must be worn and fully buttoned. For procedures involving significant splash potential, a chemical-resistant apron worn over the lab coat is required.[7][9]
Footwear: Closed-toe shoes are required. Perforated shoes or sandals are strictly forbidden in the laboratory.
Respiratory Protection
Engineering controls are the primary defense against respiratory exposure.
Primary Control: All handling of the solid compound that may generate dust, including weighing and transfers, must be performed inside a certified chemical fume hood.[6][8] The fume hood sash acts as a physical barrier and an atmospheric control.[8]
Secondary Control: If a fume hood is not available for a specific task and there is a risk of dust generation, a NIOSH-approved respirator with the correct filter for acid gases and particulates must be used.[7] Respirator use requires a formal respiratory protection program, including fit-testing and training.
PPE Summary by Task
Task
Eye/Face Protection
Hand/Body Protection
Respiratory Protection
Storage & Transport
Safety Goggles
Nitrile Gloves, Lab Coat
Not typically required
Weighing Solid (<1g)
Safety Goggles
Nitrile Gloves, Lab Coat
Chemical Fume Hood
Preparing Solutions
Safety Goggles & Face Shield
Nitrile Gloves, Lab Coat
Chemical Fume Hood
Large Spills (>5g)
Safety Goggles & Face Shield
Chemical-Resistant Gloves & Apron
NIOSH-Approved Respirator
Safe Handling and Operational Workflow
This protocol for preparing an aqueous solution from the solid compound is designed as a self-validating system, with safety checks integrated at each stage.
Step-by-Step Protocol: Preparing an Aqueous Solution
Preparation:
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5][6]
Designate a specific work area within a chemical fume hood.[8]
Assemble all necessary equipment (beakers, stir bar, graduated cylinders, wash bottle with deionized water) and verify it is clean and free of defects.
Don all required PPE as outlined in Section 2.
Weighing:
Place an analytical balance inside the chemical fume hood if possible. If not, carefully transport the sealed container to the balance.
Perform the weighing on a weigh paper or in a tared beaker. Handle the container and spatula with care to minimize dust creation.[2]
Close the primary container immediately after dispensing the required amount.
Dissolution:
Place the beaker containing the pre-weighed solid on a stir plate inside the fume hood.
Add the stir bar.
Measure the required volume of water.
Crucial Step: Slowly add the water to the solid while stirring. Never add the solid to the entire volume of water at once to avoid uncontrolled dissolution or splashing. For acidic compounds, it is a general best practice to add the substance to water.[6]
Rinse any residual powder from the weigh paper into the beaker with a small amount of water.
Storage & Labeling:
Once fully dissolved, transfer the solution to a clearly labeled, appropriate storage bottle.
The label must include the chemical name, concentration, date, and your initials.
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]
Cleanup:
Decontaminate all surfaces that may have come into contact with the chemical.[8]
Wash all glassware thoroughly.
Dispose of all waste according to the protocol in Section 5.
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[2]
Workflow Visualization
Caption: Standard workflow for safely handling and preparing solutions.
Emergency Procedures and Spill Management
Immediate and correct action is critical in any emergency situation.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management Protocol
This protocol is for small spills (<5g) of solid material. For larger spills or any liquid spill, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal Protocol
Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment. Never dispose of this chemical down the drain without neutralization and institutional approval.
Aqueous Waste (Small Quantities)
Neutralization: Work within a chemical fume hood. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[10] Continue adding the base in small portions until effervescence (fizzing) stops, indicating that the acid has been neutralized.
pH Verification: Use pH paper to confirm that the solution's pH is between 6.0 and 8.0.
Disposal: Check your local and institutional regulations. In many cases, a small volume of a neutralized, non-hazardous salt solution can be flushed down the drain with copious amounts of water.[10][11] If unsure, always treat it as hazardous waste.
Solid Waste and Contaminated Materials
Solid Waste: Unused solid 6-Aminohept-2-enedioic acid;hydrochloride must be disposed of as hazardous chemical waste.[12]
Contaminated Materials: All contaminated items, including weigh papers, gloves, and absorbent pads from spills, must be collected in a clearly labeled hazardous waste container.
Final Disposal: All hazardous waste must be disposed of through your institution's licensed environmental health and safety contractor.[1][12]
This guide provides a framework for the safe handling of 6-Aminohept-2-enedioic acid;hydrochloride. It is the responsibility of every researcher to adapt these principles to their specific experimental context and to always prioritize safety.
References
Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Vertex AI Search.
How To Handle Corrosive Chemicals. (2024, June 5). Vertex AI Search.
10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15). Vertex AI Search.
Safety Precautions for Corrosive Substances. (2022, August 25). Vertex AI Search.
8.9 Corrosives - Environment, Health and Safety. Vertex AI Search.
Safety Data Sheet. Vertex AI Search.
6-aminohept-2-enedioic acid hydrochloride (C7H11NO4) - PubChemLite. Vertex AI Search.
SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Vertex AI Search.
Amino Acid Standard - SAFETY DATA SHEET. Vertex AI Search.
A56205 - • SAFETY DATA SHEET. (2025, November 7). Vertex AI Search.
Safety Data Sheet - Cayman Chemical. (2025, August 26). Vertex AI Search.
What are the steps to safely dispose of acids? - ECHEMI. Vertex AI Search.
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Vertex AI Search.
Method Chemicals Disposal - OSU Seafood Lab. Vertex AI Search.